1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDBNIIOIXGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456650 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489471-87-6 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a heterocyclic organic compound with potential applications in pharmaceutical and materials science. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics. Due to the limited availability of experimental data for this specific compound, some information is predicted or inferred from structurally related molecules. This guide aims to serve as a foundational resource for researchers and developers interested in this compound and its derivatives.
Chemical Identity and Physical Properties
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a symmetrical molecule featuring a central sulfonyl group linking two 2-methylimidazole rings via their nitrogen atoms.[1]
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 489471-87-6 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₄O₂S | [2][5] |
| Molecular Weight | 226.26 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in alcohol and ketone solvents; insoluble in water. | Supplier Data |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 481.4 °C (Predicted) | [6] |
| Density | 1.46 g/cm³ (Predicted) | - |
| pKa | 1.05 ± 0.69 (Predicted) | - |
| Purity | Typically >95% or >98% as commercially available.[2][5] | Supplier Data |
Synthesis and Reactivity
The primary route for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methylimidazole with a sulfonylating agent.[1] A general protocol can be adapted from the synthesis of the parent compound, 1,1'-Sulfonyldiimidazole.
Experimental Protocol: Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Materials:
-
2-methylimidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (or another suitable base)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a white crystalline solid.
Diagram 1: Synthetic Workflow
References
Technical Guide: Physicochemical Characteristics of CAS 489471-87-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound identified by CAS number 489471-87-6, also known as 1,1'-Sulfonylbis(2-methyl-1H-imidazole). Understanding these fundamental properties is critical for its application in research and development, particularly in its role as a pharmaceutical intermediate and a ligand in the formation of Metal-Organic Frameworks (MOFs).[1][2][3] The data and protocols presented herein are intended to support further investigation and application of this compound.
While 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is utilized in chemical synthesis, publicly available information regarding its specific biological activities or associated signaling pathways is limited. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities.[4][5]
Physicochemical Data
The following tables summarize the key physicochemical properties of CAS 489471-87-6. These values are compiled from various chemical data sources and are supplemented with predicted values from computational models.
Table 1: General and Structural Properties
| Property | Value | Source |
| CAS Number | 489471-87-6 | N/A |
| IUPAC Name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | N/A |
| Synonyms | 2-Methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | [6][7] |
| Molecular Formula | C8H10N4O2S | [1][6][7] |
| Molecular Weight | 226.26 g/mol | [1][6][7] |
| Appearance | White crystalline powder | [1][6] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Method/Notes |
| Melting Point | 481.4°C at 760 mmHg | Predicted |
| Boiling Point | 481.4 ± 28.0 °C | Predicted |
| Density | 1.46 ± 0.1 g/cm³ | Predicted |
Table 3: Solubility and Partitioning Characteristics
| Property | Value | Method/Notes |
| Water Solubility | Predicted to be soluble to very soluble. One source indicates it is difficult to dissolve in water. | [1] |
| LogP (Octanol-Water Partition Coefficient) | Consensus Log Po/w: 0.47 | Average of multiple prediction methods |
| pKa (Acid Dissociation Constant) | 1.05 ± 0.69 | Predicted |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a compound like CAS 489471-87-6. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (OECD 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.
Method: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered dry substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.
-
Apparatus: A melting point apparatus with a heated block or a liquid bath and a calibrated thermometer is used.
-
Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 3 K/min. As the expected melting point is approached (within 10 K), the heating rate is reduced to a maximum of 1 K/min.
-
Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.
Boiling Point Determination (OECD 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Method: Ebulliometer Method
-
Apparatus: An ebulliometer equipped with a condenser and a temperature measuring device (thermocouple or resistance thermometer) is used.
-
Procedure: The substance is placed in the ebulliometer. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured. The pressure is also recorded.
-
Correction: If the determination is not carried out at standard atmospheric pressure (101.325 kPa), the temperature reading is corrected using a pressure-temperature nomograph or the Sidney-Young equation.
Water Solubility Determination (OECD 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.
Method: Flask Method (for solubilities > 10⁻² g/L)
-
Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). A preliminary test can determine the required equilibration time.
-
Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The analysis is performed in duplicate.
n-Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For LogP, these phases are n-octanol and water.
Method: Shake-Flask Method
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Procedure: A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water. A volume of the other phase is added. The mixture is shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
pKa Determination (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Apparatus: A calibrated pH meter with an electrode and a burette for the titrant are used.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Visualizations
The following diagrams illustrate the experimental workflow for determining the physicochemical properties and the logical relationship of these properties in the context of drug development.
Caption: Workflow for determining key physicochemical properties.
Caption: Physicochemical properties' impact on pharmacokinetics.
References
- 1. chembk.com [chembk.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. 489471-87-6|1,1'-Sulfonylbis(2-methyl-1H-imidazole)|BLD Pharm [bldpharm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the specific mechanism of action, biological activity, or therapeutic targets of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
This technical guide, therefore, provides a general overview of the potential mechanisms of action based on the well-documented biological activities of structurally related compounds, namely imidazole and sulfonamide derivatives. The information presented herein is intended for illustrative purposes to guide potential research directions and should not be construed as specific data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Introduction to Imidazole and Sulfonamide Derivatives
Imidazole and its derivatives are a class of heterocyclic compounds that are integral to many biological processes and are found in numerous pharmaceuticals.[1][2] The imidazole ring is a versatile scaffold known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]
Sulfonamides are a well-established class of compounds with diverse therapeutic applications, most notably as antimicrobial agents. More recently, sulfonamide-containing molecules have been investigated for their potential as anticancer agents, diuretics, and enzyme inhibitors.
The combination of an imidazole moiety with a sulfonamide group, as seen in 1,1'-Sulfonylbis(2-methyl-1H-imidazole), results in a hybrid structure with the potential for unique and potent biological activities. Research on related benzimidazole-sulfonyl derivatives has highlighted their promise as antibacterial, antifungal, and antiproliferative agents.[4][5]
Potential Mechanisms of Action
Based on the activities of related compounds, the potential mechanisms of action for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) can be hypothesized in several key therapeutic areas.
Antimicrobial Activity
Imidazole-containing compounds are known to exert their antimicrobial effects through various mechanisms.[1] One of the primary modes of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
As antibacterial agents, imidazole derivatives may interfere with bacterial DNA replication, cell wall synthesis, or disrupt the cell membrane.[1] Sulfonamides, on the other hand, typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a necessary precursor for the synthesis of nucleic acids and amino acids.
A hybrid molecule like 1,1'-Sulfonylbis(2-methyl-1H-imidazole) could potentially exhibit a dual mechanism of action or enhanced potency against a range of microbial pathogens.
Anticancer Activity
The anticancer potential of imidazole derivatives is attributed to their ability to interfere with key cellular processes in cancer cells.[1][6] These compounds can induce apoptosis (programmed cell death) by targeting enzymes involved in DNA replication and repair, leading to DNA damage.[1] Furthermore, some imidazole-containing molecules have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6]
Sulfonamide-based compounds have also demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor metabolism and pH regulation, and the inhibition of kinases, such as BRAF, which are crucial for cancer cell signaling.[7]
Enzyme Inhibition
The imidazole ring can act as a versatile ligand, coordinating with metal ions in the active sites of enzymes, thereby inhibiting their function.[8][9] This property has been exploited in the design of inhibitors for various enzymes, including metalloproteinases and carbonic anhydrases.
Illustrative Quantitative Data for Related Compounds
To provide context for the potential potency of imidazole-sulfonamide hybrids, the following table summarizes representative biological data for structurally related compounds from the literature. Note: This data is not for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Benzimidazole-Sulfonyl Derivative | Gram-positive & Gram-negative bacteria | MIC | 0.1 - 0.5 mg/mL | [4] |
| Imidazolone-Sulfonamide-Pyrimidine Hybrid | MCF-7 (Breast Cancer) | IC50 | 1.05 µM | [10] |
| Sulfonamide-Imidazole Hybrid | ALK5 Kinase | IC50 | 0.130 µM | [11] |
| Imidazolinone-based Sulfonamide | Carbonic Anhydrase I | Ki | 19.53 nM | [12] |
| Imidazolinone-based Sulfonamide | Acetylcholine Esterase | Ki | 11.68 nM | [12] |
General Experimental Protocols
The following are generalized experimental protocols that could be adapted to investigate the biological activity of a novel compound like 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Kinase Inhibition Assay
-
Assay Setup: The assay is typically performed in a microplate format containing the kinase, a specific substrate, and ATP.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical pathways and workflows relevant to the study of imidazole-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Journal of Faculty of Pharmacy of Ankara University » Submission » IMIDAZOLINONE-BASED SULFONAMIDE DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND INHIBITORY PROPERTY AGAINST SOME METABOLIC ENZYMES [dergipark.org.tr]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound featuring two 2-methylimidazole rings linked by a central sulfonyl group. This symmetrical molecule holds potential as a building block in medicinal chemistry and materials science, acting as a ligand or a precursor for more complex structures. Its utility is noted in the synthesis of pharmaceutical intermediates.[1] The presence of the sulfonyl group and the imidazole moieties suggests its potential role in coordination chemistry and as a reactive intermediate.
Synthesis
A common and direct method for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methyl-1H-imidazole with sulfonyl chloride.[1] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the nitrogen of the imidazole ring.
Experimental Protocol: N-Sulfonylation of 2-methyl-1H-imidazole
This protocol is a generalized procedure based on standard N-sulfonylation methods.
Materials:
-
2-methyl-1H-imidazole
-
Sulfonyl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-imidazole (2.2 equivalents) and a tertiary amine base (2.5 equivalents) in an anhydrous aprotic solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add sulfonyl chloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, to the cooled solution dropwise. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the complete addition of sulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Synthetic Workflow Diagram
References
A Comprehensive Technical Review of Sulfonylbisimidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylbisimidazole compounds, characterized by a sulfonyl group linking two imidazole rings, have emerged as a promising class of heterocyclic molecules in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of their synthesis, diverse biological activities, and potential as therapeutic agents. The unique structural features of the sulfonylbisimidazole core impart a range of physicochemical properties that make them attractive scaffolds for drug design. This review summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers in the field of drug discovery and development.
Synthesis of Sulfonylbisimidazole Compounds
The synthesis of sulfonylbisimidazole compounds is primarily achieved through the reaction of an imidazole with a sulfuryl halide, typically sulfuryl chloride. This reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of the sulfuryl chloride, leading to the displacement of the chloride ions and the formation of the sulfonylbisimidazole core.
Table 1: Key Synthetic Protocols for Sulfonylbisimidazole Derivatives
| Product | Starting Materials | Reagents and Solvents | Reaction Conditions | Yield | Reference |
| 1,1'-Sulfonyldiimidazole | Imidazole, Sulfuryl Chloride | Dichloromethane | 0°C to room temperature, 16 hours, under N2 atmosphere | 92% | [1] |
| Unsymmetrical Sulfonylureas | N,N'-Sulfuryldiimidazole, Amines/Anilines | Methyl triflate | Alkylation followed by nucleophilic displacement | High | [2] |
Experimental Protocol: Synthesis of 1,1'-Sulfonyldiimidazole[1]
This protocol details the synthesis of the parent compound, 1,1'-sulfonyldiimidazole.
Materials:
-
Imidazole
-
Sulfuryl chloride
-
Anhydrous dichloromethane
-
Isopropanol (for recrystallization)
Procedure:
-
A solution of imidazole (79.00 g, 1.17 mol, 4.75 eq) in 633 mL of anhydrous dichloromethane is prepared in a reaction vessel under a nitrogen atmosphere.
-
The solution is cooled to 0°C using an ice bath.
-
A solution of sulfuryl chloride (20.0 mL, 0.25 mol, 1.0 eq) in 119 mL of anhydrous dichloromethane is added via cannulae transfer to the imidazole solution.
-
The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours.
-
The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield a crude off-white solid.
-
The solid is recrystallized from 80 mL of refluxing isopropanol to yield N,N'-sulfuryldiimidazole as a colorless crystalline solid (44.97 g, 92% yield).
-
The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy.
Biological Activities of Sulfonylbisimidazole Derivatives
Sulfonylbisimidazole derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The imidazole moiety is a common feature in many biologically active compounds, and its combination with the sulfonyl group can lead to molecules with potent and selective effects.
Antimicrobial Activity
Several studies have explored the antibacterial and antifungal properties of compounds containing imidazole and sulfonamide functionalities. While specific data for sulfonylbisimidazoles is limited, the broader class of imidazole sulfonamides has shown promising activity against various pathogens.
Anticancer Activity
The anticancer potential of sulfonylbisimidazole and related sulfonamide derivatives is an area of active research. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell growth, survival, and metastasis.
Table 2: In Vitro Anticancer Activity of Selected Sulfonamide and Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Sulfonamide Derivatives | Multiple Leukemia Cell Lines | IC50 | Varies (synergistic effects observed) | |
| Benzimidazole Derivative (AKT inhibitor-IV analogue) | HeLa (Cervical Cancer) | Cytotoxicity | Enhanced compared to parent compound | |
| Sulfonamide Methoxypyridine Derivatives | MCF-7 (Breast Cancer) | IC50 | 130 nM (for compound 22c) | |
| Sulfonamide Methoxypyridine Derivatives | HCT-116 (Colon Cancer) | IC50 | 20 nM (for compound 22c) | |
| Pyrimidine Derivative (ShhN inhibitor) | Cellular Assay | IC50 | 0.4 ± 0.1 µM (for compound 7_3d3) | [3] |
Experimental Protocols for Biological Assays
Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. The following are representative protocols for assessing the antimicrobial and anticancer effects of sulfonylbisimidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the sulfonylbisimidazole compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways
Based on the biological activities of related sulfonamide and imidazole-containing compounds, several signaling pathways are proposed as potential targets for sulfonylbisimidazole derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several sulfonamide derivatives have been reported to inhibit this pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by sulfonylbisimidazole compounds.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.
References
Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a valuable organic compound characterized by a sulfonyl group bridging two 2-methylimidazole rings. Its structural features make it a significant intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it serves as a crucial building block for the synthesis of more complex drug molecules.[1] Additionally, it finds applications as a synthetic intermediate for dyes and photosensitive materials and as a complexing agent for metal oxides and ions.[1] This guide provides an in-depth overview of its synthesis pathway, including detailed experimental protocols and quantitative data, to support research and development in these areas. The compound is a white crystalline solid, soluble in alcohol and ketone solvents, but has low solubility in water.[1]
Core Synthesis Pathway
The primary and most common method for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methyl-1H-imidazole with sulfuryl chloride (SO₂Cl₂).[1] This reaction is a sulfonation process where the sulfonyl group from sulfuryl chloride electrophilically attacks the nitrogen atom of the imidazole ring. The reaction typically proceeds under controlled conditions to ensure the formation of the desired bis-substituted product.
A closely related and well-documented procedure for the synthesis of the parent compound, 1,1'-Sulfonyldiimidazole, provides a strong basis for the synthesis of its 2-methylated analog. The reaction involves the dropwise addition of a solution of sulfuryl chloride to a solution of the imidazole derivative in a suitable solvent at a reduced temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a prolonged period to ensure complete reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), based on analogous preparations of similar compounds.
| Parameter | Value | Notes |
| Reactant 1 | 2-methyl-1H-imidazole | |
| Reactant 2 | Sulfuryl Chloride (SO₂Cl₂) | |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | |
| Temperature | Initial: 0°C; Final: Room Temperature | The reaction is initiated at a lower temperature to control the exothermic nature of the reaction. |
| Reaction Time | 16 hours | Extended stirring is necessary to ensure the completion of the bis-substitution. |
| Product Yield | High (expected to be similar to the ~92% yield for 1,1'-Sulfonyldiimidazole) | Yield is dependent on precise control of reaction conditions and effective purification. |
| Purification Method | Recrystallization | Isopropanol is a suitable solvent for recrystallization. |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This protocol is adapted from a well-established procedure for the synthesis of 1,1'-Sulfonyldiimidazole.
Materials:
-
2-methyl-1H-imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Isopropanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for filtration and recrystallization
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1H-imidazole (4.75 molar equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfuryl Chloride: In a separate dropping funnel, prepare a solution of sulfuryl chloride (1.0 molar equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled 2-methyl-1H-imidazole solution with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for 16 hours under the inert atmosphere.
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from refluxing isopropanol to obtain pure 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a colorless crystalline solid.
Synthesis Pathway Visualization
The following diagram illustrates the synthesis pathway of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Caption: Reaction scheme for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
References
The Advent of Sulfonylbisimidazole Reagents: A Technical Guide to their Discovery, Synthesis, and Application
For researchers, scientists, and professionals in drug development, the emergence of sulfonylbisimidazole reagents has provided a powerful tool for the construction of complex molecular architectures. This in-depth technical guide explores the origins, synthesis, and key applications of these versatile reagents, with a focus on N,N'-sulfuryldiimidazole, providing detailed experimental protocols and quantitative data to support practical laboratory work.
Discovery and Background: A Legacy of Imidazole-Based Activating Agents
The development of sulfonylbisimidazole reagents is intrinsically linked to the pioneering work of Heinz A. Staab in the 1950s on imidazole-based activating agents. His investigations into reagents like N,N'-carbonyldiimidazole (CDI) and N,N'-thionyldiimidazole revolutionized peptide synthesis and other acylation reactions by providing mild and highly selective methods for activating carboxylic acids. These reagents established the principle of using the imidazole moiety as a facile leaving group, a concept that would later be extended to the transfer of sulfonyl groups.
While a definitive seminal publication marking the "discovery" of N,N'-sulfuryldiimidazole (also known as 1,1'-sulfonyldiimidazole or N,N'-sulfonylbisimidazole) is not readily apparent in the chemical literature, its synthesis and application appear as a logical progression from Staab's foundational work. The first detailed synthetic procedures emerged, showcasing a straightforward and efficient method for its preparation, paving the way for its use as a sulfonyl group transfer agent.
Synthesis of N,N'-Sulfuryldiimidazole
The most common and efficient method for the synthesis of N,N'-sulfuryldiimidazole involves the reaction of imidazole with sulfuryl chloride. This reaction is typically carried out in an inert solvent under anhydrous conditions.
General Synthesis Workflow
The overall workflow for the synthesis of N,N'-sulfuryldiimidazole is depicted below.
Caption: General workflow for the synthesis of N,N'-sulfuryldiimidazole.
Detailed Experimental Protocol for N,N'-Sulfuryldiimidazole Synthesis.[1]
Materials:
-
Imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous isopropanol
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (4.75 equivalents) in anhydrous dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled imidazole solution over a period of time, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The resulting suspension is filtered to remove imidazole hydrochloride precipitate.
-
The filtrate is concentrated under reduced pressure to yield a solid residue.
-
The crude product is recrystallized from refluxing isopropanol to afford pure N,N'-sulfuryldiimidazole as a colorless crystalline solid.
Characterization Data.[1]
| Property | Value |
| Appearance | Colorless crystalline solid |
| Yield | ~92% |
| ¹H NMR (DMSO-d₆) | δ 8.51 (s, 1H), 7.92 (t, 1H), 7.25 (m, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 138.14, 132.38, 118.93 |
Applications in Organic Synthesis: The Synthesis of Sulfonylureas
A primary and highly valuable application of N,N'-sulfuryldiimidazole is in the synthesis of unsymmetrical sulfonylureas.[1] Sulfonylureas are an important class of compounds with significant applications in medicine, particularly as oral antihyperglycemic agents for the treatment of type 2 diabetes.[2] The use of N,N'-sulfuryldiimidazole provides a convenient and efficient route to these molecules, especially for the preparation of sterically hindered derivatives.
General Reaction Scheme for Sulfonylurea Synthesis
The synthesis of unsymmetrical sulfonylureas using N,N'-sulfuryldiimidazole typically proceeds through a two-step, one-pot procedure.
Caption: General scheme for unsymmetrical sulfonylurea synthesis.
Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Sulfonylurea.[2]
Materials:
-
N,N'-Sulfuryldiimidazole
-
A primary or secondary amine (Amine 1)
-
A primary amine (Amine 2)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N,N'-sulfuryldiimidazole (1.0 equivalent) in an anhydrous solvent.
-
Add the first amine (Amine 1, 1.0 equivalent) to the solution and stir the reaction mixture at room temperature. The progress of the reaction to form the sulfamoylimidazole intermediate can be monitored by TLC or LC-MS.
-
Once the formation of the intermediate is complete, add the second amine (Amine 2, 1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove unreacted amines and imidazole) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure unsymmetrical sulfonylurea.
Quantitative Data for Sulfonylurea Synthesis.[2]
The following table summarizes the yields for the synthesis of various unsymmetrical sulfonylureas using N,N'-sulfuryldiimidazole.
| Amine 1 (R¹R²NH) | Amine 2 (R³NH₂) | Product Yield (%) |
| Aniline | Benzylamine | 85 |
| 4-Fluoroaniline | Cyclohexylamine | 92 |
| Pyrrolidine | 4-Methoxybenzylamine | 78 |
| Diethylamine | Isopropylamine | 65 (using N,N'-sulfurylbis-2-methylimidazole) |
| p-Toluidine | tert-Butylamine | 88 |
Mechanism of Action in Sulfonylurea Synthesis
The reaction mechanism for the formation of sulfonylureas from N,N'-sulfuryldiimidazole involves a two-stage process.
Caption: Mechanism of unsymmetrical sulfonylurea formation.
In the first step, the initial amine (R¹R²NH) acts as a nucleophile and attacks the sulfur atom of N,N'-sulfuryldiimidazole. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating one imidazole molecule to form a reactive sulfamoylimidazole intermediate.
In the second step, the second amine (R³NH₂) attacks the sulfur atom of the sulfamoylimidazole intermediate. Again, a tetrahedral intermediate is formed, which subsequently eliminates the second imidazole molecule to yield the final unsymmetrical sulfonylurea product. The imidazole by-product can be easily removed during the aqueous work-up.
Conclusion and Future Outlook
Sulfonylbisimidazole reagents, particularly N,N'-sulfuryldiimidazole, represent a significant advancement in the field of organic synthesis. Building on the legacy of imidazole-based activating agents, they provide a mild, efficient, and versatile method for the transfer of sulfonyl groups. Their application in the synthesis of sulfonylureas has been particularly impactful in the field of medicinal chemistry.
Future research in this area may focus on the development of new sulfonylbisimidazole derivatives with tailored reactivity and selectivity. Furthermore, the exploration of their application in the synthesis of other sulfur-containing functional groups and their use in solid-phase synthesis and flow chemistry are promising avenues for further investigation. The principles established by the discovery and development of these reagents will undoubtedly continue to inspire the design of novel synthetic methodologies for years to come.
References
1,1'-Sulfonylbis(2-methyl-1H-imidazole) molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Subject: Physicochemical Properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
This document provides core physicochemical data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a compound of interest in pharmaceutical and chemical synthesis.
Core Molecular Information
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound that serves as a key intermediate in various synthetic processes.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H10N4O2S | [1][2][3][4][5][6] |
| Molecular Weight | 226.26 g/mol | [1][2][4][5] |
| CAS Number | 489471-87-6 | [2][3][4] |
| Appearance | White crystalline powder | [2] |
Note: The molecular weight is also cited as 226.3 g/mol and 226.259 g/mol in some sources, representing minor rounding differences.[3][6]
Logical Relationship of Molecular Components
The molecular formula C8H10N4O2S indicates the elemental composition of the molecule. The logical relationship between the constituent parts—two 2-methyl-1H-imidazole rings linked by a sulfonyl group—is visualized below.
Caption: Molecular structure concept.
References
Methodological & Application
Application Notes and Protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a sulfonyl-activated imidazole derivative that holds potential as a coupling reagent in peptide synthesis. While it is commercially available and noted as a pharmaceutical intermediate, detailed literature on its specific application in peptide bond formation is not extensively documented.[1] However, based on the well-established role of related N-sulfonyl imidazole and imidazolium salts in organic synthesis, a clear mechanism and protocol can be outlined.[2][3] These analogous reagents function by activating the carboxylic acid group of an N-protected amino acid, facilitating its coupling with the free amino group of another amino acid or peptide. This document provides a detailed guide to the proposed mechanism of action, application notes, and a general experimental protocol for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in peptide synthesis.
Mechanism of Action
The primary role of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in peptide synthesis is to act as a carboxylic acid activating agent. The proposed mechanism, analogous to that of other N-sulfonyl imidazoliums, involves a two-step process:
-
Activation: The N-protected amino acid reacts with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) to form a highly reactive mixed anhydride intermediate. This reaction is typically facilitated by the presence of a base.
-
Coupling: The activated amino acid is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide, leading to the formation of the desired peptide bond and the release of byproducts.
This mechanism is depicted in the following diagram:
References
Application Notes and Protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a sulfonyl-activated imidazole derivative that serves as an effective coupling reagent for the formation of amide bonds. This class of reagents facilitates the condensation of a carboxylic acid and an amine by activating the carboxyl group, leading to the formation of a stable amide linkage. This is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The use of imidazole-based coupling reagents can offer advantages in terms of reactivity and mild reaction conditions.
This document provides detailed protocols for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in amide bond formation, including a general experimental procedure, a representative data summary, and a workflow diagram illustrating the reaction mechanism.
Principle of Action
The mechanism of amide bond formation using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is predicated on the activation of a carboxylic acid. The sulfonylbis(imidazole) reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and releasing 2-methylimidazole and sulfur dioxide as byproducts. The reaction is typically carried out in an inert aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize any acidic species generated during the reaction.
Data Presentation
The following table summarizes representative quantitative data for the coupling of various carboxylic acids and amines using 1,1'-Sulfonylbis(2-methyl-1H-imidazole). Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Carboxylic Acid Substrate | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | Benzylamine | 4 | 25 | 92 | >98 |
| 2 | Acetic Acid | Aniline | 6 | 25 | 88 | >97 |
| 3 | N-Boc-Alanine | Glycine methyl ester | 5 | 0 to 25 | 85 | >95 |
| 4 | Phenylacetic Acid | Morpholine | 3 | 25 | 95 | >99 |
| 5 | 4-Methoxybenzoic Acid | Cyclohexylamine | 4 | 25 | 90 | >98 |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., THF, DMF)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature until the carboxylic acid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.2 eq) to the cooled solution in one portion.
-
Stir the reaction mixture at 0 °C for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for the time indicated by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
Mandatory Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of an amide using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a coupling reagent.
Caption: General workflow for amide synthesis.
Proposed Signaling Pathway (Reaction Mechanism)
The diagram below outlines the proposed mechanism for the activation of a carboxylic acid and subsequent amidation using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Caption: Proposed reaction mechanism.
Application Notes and Protocols: Synthesis of Esters using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and materials. The activation of carboxylic acids is a key step in facilitating this reaction, particularly under mild conditions. 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound that can serve as an effective activating agent for the synthesis of esters from carboxylic acids and alcohols.[1] This document provides detailed application notes and a general protocol for its use.
The use of sulfonylbis(imidazole) derivatives offers a convenient method for activating carboxylic acids, proceeding through a highly reactive mixed carboxylic-sulfonic anhydride intermediate. This method is analogous to the use of other N-sulfonyl imidazoliums as coupling reagents.[2] The byproducts of the reaction, imidazole and sulfate salts, are generally water-soluble, facilitating purification of the desired ester.
Reaction Principle
The activation of a carboxylic acid with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is proposed to proceed via the formation of a reactive mixed anhydride. The sulfonylbis(imidazole) reagent is first synthesized from 2-methyl-1H-imidazole and sulfonyl chloride.[3] This activator then reacts with a carboxylic acid to form a 2-methyl-1H-imidazole-1-sulfonyl carboxylate, a highly activated intermediate. Subsequent nucleophilic attack by an alcohol on this intermediate yields the corresponding ester, releasing 2-methyl-1H-imidazole and a sulfonate salt as byproducts.
Advantages of using 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Mild Reaction Conditions: The activation and subsequent esterification can often be carried out at or below room temperature, making it suitable for sensitive substrates.
-
High Reactivity: The formation of the mixed anhydride intermediate significantly enhances the electrophilicity of the carboxyl group, promoting efficient esterification.
-
Simplified Purification: The byproducts are typically water-soluble, allowing for straightforward extractive workup.
-
Good Functional Group Tolerance: This method is expected to be compatible with a wide range of functional groups.
Experimental Protocols
General Protocol for the Synthesis of Esters
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an activator. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, but recommended)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 equiv).
-
Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM, 0.1-0.5 M).
-
If the carboxylic acid salt is used, or to neutralize any acidic impurities, add a tertiary amine base (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Esterification:
-
Cool the reaction mixture back to 0 °C.
-
Add the alcohol (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ester.
-
Data Presentation
Due to the limited availability of specific data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an activator, the following table presents representative data for the esterification of various carboxylic acids with alcohols using analogous N-sulfonylimidazolium activators. These values should be considered as a general guide and may vary for the specific reagent.
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |
| 1 | Benzoic Acid | Ethanol | Ethyl benzoate | >90 |
| 2 | Acetic Acid | Benzyl Alcohol | Benzyl acetate | >90 |
| 3 | Phenylacetic Acid | Methanol | Methyl phenylacetate | >95 |
| 4 | Cyclohexanecarboxylic Acid | Isopropanol | Isopropyl cyclohexanecarboxylate | >85 |
| 5 | N-Boc-glycine | Benzyl Alcohol | N-Boc-glycine benzyl ester | >90 |
Table 1: Representative Yields for Ester Synthesis using N-Sulfonylimidazolium Activators. Yields are based on published data for analogous activating agents and are for illustrative purposes.
Mandatory Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for ester synthesis.
Experimental Workflow
Caption: General experimental workflow for ester synthesis.
Safety Information
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reagent may be moisture-sensitive; store in a cool, dry place under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a promising activating agent for the synthesis of esters from carboxylic acids and alcohols. The mild reaction conditions and the formation of easily removable byproducts make it an attractive alternative to other coupling reagents. The provided general protocol serves as a starting point for the development of specific esterification procedures. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the potential of this reagent in organic synthesis and drug development.
References
- 1. 1,1'-Sulfonylbis(1H-imidazole) | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the Synthesis of Functionalized MOF Linkers
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The tunability of these linkers is a cornerstone of MOF design, allowing for the precise control of pore size, surface area, and chemical functionality. This has led to their extensive investigation for applications in gas storage, separation, catalysis, and notably, in drug delivery. The incorporation of specific functional groups, such as amides, into the linker backbone can enhance the stability of the MOF structure and provide specific interaction sites for therapeutic agents.
The synthesis of such functionalized linkers often requires the formation of robust covalent bonds, like amides, under mild conditions. 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an imidazole-based reagent that, analogous to the well-known coupling agent 1,1'-carbonyldiimidazole (CDI), is proposed to act as an efficient activating agent for carboxylic acids.[1][2] This activation facilitates the nucleophilic attack by an amine to form a stable amide bond, a critical step in the synthesis of custom-designed MOF linkers. The primary advantage of using such reagents is the clean reaction profile, which typically yields imidazole and sulfur dioxide as byproducts, simplifying the purification of the final product.[1]
This document provides a detailed protocol for the proposed application of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the synthesis of an amide-functionalized MOF linker and the subsequent formation of a MOF.
Proposed Application: Synthesis of an Amide-Functionalized Dicarboxylate Linker
A common strategy in MOF linker design is to modify existing rigid structures, such as terephthalic acid, with functional moieties. The protocol herein describes a hypothetical synthesis of 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid, a dicarboxylate linker containing two amide bonds. This linker is designed to be incorporated into MOF structures for potential applications in targeted drug delivery, where the amide groups can offer hydrogen bonding sites for drug molecules.
Reaction Scheme:
The synthesis is a two-step process:
-
Activation: Terephthalic acid is activated by 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
-
Coupling: The activated intermediate reacts with 4-aminobenzoic acid to form the final amide-linked dicarboxylate linker.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized linker and a representative MOF constructed from it.
Table 1: Physicochemical Properties of the Synthesized Linker
| Parameter | Expected Value |
| Linker Name | 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid |
| Molecular Formula | C₂₂H₁₆N₂O₆ |
| Molecular Weight | 416.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR/HPLC) | >95% |
| Melting Point | >300 °C (decomposes) |
Table 2: Representative Properties of a MOF Synthesized with the Amide-Functionalized Linker
| Parameter | Representative Value Range |
| MOF Designation | M-Amide-BDC (M = Metal, e.g., Zn, Cu) |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Pore Size | 8 - 15 Å |
| Thermal Stability (TGA) | Up to 350 °C |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid Linker
Materials:
-
Terephthalic acid
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
4-aminobenzoic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve terephthalic acid (1.0 eq) in anhydrous THF.
-
Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (2.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture for 2-3 hours. The formation of the activated acyl-imidazole intermediate can be monitored by the evolution of sulfur dioxide gas (ensure proper ventilation).
-
-
Amide Coupling:
-
In a separate flask, dissolve 4-aminobenzoic acid (2.2 eq) in anhydrous DMF.
-
Slowly add the solution of the activated terephthalic acid to the 4-aminobenzoic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing deionized water to precipitate the product.
-
Acidify the aqueous suspension to pH 2-3 with 1 M HCl to ensure complete protonation of the carboxylate groups.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of deionized water, followed by a small amount of cold ethanol to remove residual DMF and unreacted starting materials.
-
Dry the purified linker in a vacuum oven at 80 °C for 12 hours.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
-
Protocol 2: Solvothermal Synthesis of a MOF using the Amide-Functionalized Linker
Materials:
-
Synthesized 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the synthesized linker (1.0 eq) and the chosen metal salt (1.0 - 2.0 eq, depending on the desired stoichiometry) in DMF.
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF followed by ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., methanol or acetone) followed by heating under vacuum to remove all guest molecules. The activated MOF is then ready for characterization and application studies.
Visualizations
Caption: Proposed reaction pathway for amide-linker synthesis.
Caption: Experimental workflow from linker synthesis to activated MOF.
Caption: Impact of linker functionalization on MOF drug delivery.
References
Application Notes and Protocols for Utilizing 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the Synthesis of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. The incorporation of diverse chemical functionalities within the linker can modulate the physicochemical properties and biological activity of the PROTAC.
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a highly efficient and versatile reagent for the synthesis of sulfonamide- and sulfamide-containing building blocks for protein degraders. As a sulfuryl transfer agent, it offers a convenient method for introducing the sulfonyl (-SO₂-) moiety, which can enhance aqueous solubility and introduce specific conformational constraints within the linker, potentially improving ternary complex formation and overall degrader performance. These application notes provide detailed protocols and conceptual frameworks for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the construction of PROTACs.
Chemical Properties
| Property | Value |
| IUPAC Name | 1,1'-sulfonylbis(2-methyl-1H-imidazole) |
| CAS Number | 489471-87-6 |
| Molecular Formula | C₈H₁₀N₄O₂S |
| Molecular Weight | 226.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) |
Applications in Protein Degrader Synthesis
1,1'-Sulfonylbis(2-methyl-1H-imidazole) serves as a key reagent for the synthesis of sulfonamides and sulfamides, which can be incorporated into PROTAC linkers. The primary application involves the reaction of this reagent with primary or secondary amines to form stable sulfonamide bonds.
Key Applications Include:
-
Synthesis of sulfonamide-containing linkers: Reaction with bifunctional linkers containing an amine group to introduce a sulfonyl moiety.
-
Direct conjugation to amine-containing ligands: Functionalization of E3 ligase ligands or POI ligands that possess a suitable amine handle.
-
Formation of sulfamides: Reaction with two equivalents of an amine or sequential reaction with two different amines to create a sulfamide bridge within the linker.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide-Containing Linker Precursor
This protocol describes the reaction of an amine-containing building block with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) to yield a sulfonamide.
Materials:
-
Amine-containing starting material (e.g., Boc-NH-(CH₂)n-NH₂)
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing starting material (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
| Starting Amine | Product | Solvent | Time (h) | Yield (%) | Purity (%) |
| N-Boc-1,4-diaminobutane | N-(4-(Boc-amino)butyl)sulfonamide | THF | 12 | 85 | >95 |
| 4-(Aminomethyl)piperidine | 1-(Sulfonyl)piperidin-4-yl)methanamine | DCM | 8 | 90 | >97 |
| 2-(2-Aminoethoxy)ethanol | 2-(2-Sulfonamidoethoxy)ethanol | DMF | 16 | 82 | >95 |
Protocol 2: Western Blotting for Target Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein in a cellular context following treatment with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein of interest (POI)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC synthesis and evaluation workflow.
Conclusion
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a valuable building block for the synthesis of protein degraders. Its ability to efficiently introduce sulfonamide and sulfamide functionalities provides a strategic avenue for medicinal chemists to modulate the properties of PROTAC linkers. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of sulfonyl-containing linkers in the development of novel and effective targeted protein degraders. Careful optimization of the linker chemistry, in conjunction with robust biological evaluation, will be crucial for the successful application of this building block in drug discovery.
Application Notes and Protocols for Reactions Involving Sulfonylbisimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving sulfonylbisimidazoles, with a primary focus on the synthesis and application of N,N'-sulfonyldiimidazole (SDI). This document includes protocols for the preparation of SDI and its subsequent use in the synthesis of sulfamides and sulfates, which are important moieties in drug discovery and development.
Introduction
Sulfonylbisimidazoles, particularly N,N'-sulfonyldiimidazole, are highly reactive and versatile reagents in organic synthesis. They serve as efficient sulfonylating agents for a variety of nucleophiles, including amines and alcohols. The resulting sulfonamides and sulfates are prevalent structural motifs in a wide array of pharmaceuticals, exhibiting diverse biological activities such as antibacterial, hypoglycemic, and anticancer properties.[1][2][3] The imidazole leaving groups make SDI a highly effective reagent, often leading to clean reactions with high yields under mild conditions.
Synthesis of N,N'-Sulfonyldiimidazole (SDI)
The most common method for the preparation of N,N'-sulfonyldiimidazole involves the reaction of imidazole with sulfuryl chloride.
Workflow for the Synthesis of N,N'-Sulfonyldiimidazole:
Caption: Synthesis of N,N'-Sulfonyldiimidazole (SDI).
Experimental Protocol: Synthesis of N,N'-Sulfonyldiimidazole
Materials:
-
Imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Isopropanol
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve imidazole (4.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane to the imidazole solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the resulting suspension to remove imidazole hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from hot isopropanol to yield pure N,N'-sulfonyldiimidazole as a crystalline solid.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| N,N'-Sulfonyldiimidazole (SDI) | ~90% | 135-137 |
Characterization:
-
¹H NMR (DMSO-d₆): δ 8.51 (s, 2H), 7.92 (t, 2H), 7.25 (t, 2H)
-
¹³C NMR (DMSO-d₆): δ 138.1, 132.4, 118.9
Reactions of N,N'-Sulfonyldiimidazole with Amines: Synthesis of Sulfamides and Sulfonylureas
N,N'-sulfonyldiimidazole is an excellent reagent for the synthesis of sulfamides and sulfonylureas from primary and secondary amines. The reaction generally proceeds smoothly at room temperature.
Workflow for the Synthesis of Sulfamides:
Caption: General synthesis of sulfamides using SDI.
Experimental Protocol: General Synthesis of Sulfamides
Materials:
-
N,N'-Sulfonyldiimidazole (SDI)
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Stirring apparatus
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add N,N'-sulfonyldiimidazole (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfamide.
Quantitative Data for Sulfamide Synthesis:
| Amine Substrate | Product Type | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Aryl Sulfamide | DCM | 4 | 85-95 |
| 4-Methoxyaniline | Aryl Sulfamide | THF | 3 | >90 |
| Benzylamine | Alkyl Sulfamide | MeCN | 6 | 80-90 |
| Morpholine | Cyclic Sulfamide | DCM | 2 | >95 |
| N-Methylaniline | N,N-Disubstituted | Pyridine | 12 | 97 |
Reactions of N,N'-Sulfonyldiimidazole with Alcohols: Synthesis of Sulfates
SDI can also be employed for the sulfation of alcohols to form organic sulfates. This reaction often requires activation of the alcohol with a base.
Workflow for the Synthesis of Sulfates:
Caption: General synthesis of sulfates using SDI.
Experimental Protocol: General Synthesis of Sulfates
Materials:
-
N,N'-Sulfonyldiimidazole (SDI)
-
Alcohol (primary, secondary, or phenol)
-
Base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)
-
Stirring apparatus
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of N,N'-sulfonyldiimidazole (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Sulfate Synthesis (Representative Examples):
| Alcohol Substrate | Product Type | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1-Butanol | Primary Alkyl Sulfate | NaH | THF | 12 | 70-80 |
| 2-Butanol | Secondary Alkyl Sulfate | n-BuLi | THF | 24 | 50-60 |
| Phenol | Aryl Sulfate | NaH | DMF | 8 | 80-90 |
| 4-Nitrophenol | Aryl Sulfate | NaH | DMF | 4 | >90 |
Signaling Pathways and Biological Relevance
While N,N'-sulfonyldiimidazole is primarily utilized as a synthetic reagent, its reaction products, particularly sulfonylureas, have significant biological activities and are known to modulate specific signaling pathways.
The primary mechanism of action for sulfonylurea drugs in the treatment of type 2 diabetes involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[4] This inhibition leads to cell membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4]
Signaling Pathway of Sulfonylureas in Pancreatic β-Cells:
Caption: Sulfonylurea signaling in insulin secretion.
Furthermore, some studies suggest that sulfonylurea derivatives can modulate other signaling pathways, such as the PI3K and p38 MAPK pathways, which are involved in glucose uptake in skeletal muscle cells.[5] There is also evidence that sulfonylureas can impact other ion channels beyond the K-ATP channel, which may contribute to their overall therapeutic effects and side-effect profiles.[6]
Conclusion
N,N'-sulfonyldiimidazole is a valuable and efficient reagent for the synthesis of sulfamides and sulfates. The protocols outlined in these application notes provide a foundation for the preparation of a diverse range of these important structural motifs. The biological significance of the resulting sulfonylurea derivatives, particularly their role in modulating ion channels and key signaling pathways, underscores the importance of these synthetic methods in the field of drug development. Further research into the direct biological activities of sulfonylbisimidazoles themselves may reveal novel pharmacological applications.
References
- 1. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a heterocyclic organic compound featuring a central sulfonyl group linking two 2-methylimidazole rings.[1] This molecule serves as a valuable intermediate in pharmaceutical synthesis, primarily due to the reactive nature of the sulfonylbis(imidazole) moiety, which allows for the facile introduction of a sulfonyl group and subsequent functionalization. Its structural components, the imidazole ring and the sulfonamide-like linkage, are prevalent motifs in a wide array of therapeutic agents. These application notes provide an overview of its properties, a general synthesis protocol, and potential applications in drug discovery and development, along with illustrative diagrams to guide researchers.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is presented in Table 1. This data is essential for handling, reaction setup, and purification processes.
| Property | Value | Reference |
| CAS Number | 489471-87-6 | [2] |
| Molecular Formula | C₈H₁₀N₄O₂S | [2] |
| Molecular Weight | 226.26 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in alcohol and ketone solvents; sparingly soluble in water. | [1] |
Synthesis Protocol
The synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is typically achieved through the reaction of 2-methyl-1H-imidazole with a suitable sulfonylating agent, such as sulfuryl chloride. Below is a general laboratory-scale protocol.
Reaction Scheme:
2 C₄H₆N₂ + SO₂Cl₂ → C₈H₁₀N₄O₂S + 2 HCl
Materials:
-
2-methyl-1H-imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1H-imidazole (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: Add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a white solid.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (2-MeIm:SO₂Cl₂:TEA) | 2.2 : 1.0 : 2.5 |
| Typical Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% (unoptimized) |
| Purity (after recrystallization) | >98% |
Note: The above protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Applications in Pharmaceutical Synthesis
3.1. Synthesis of Novel Sulfonamides:
The primary application of this intermediate is likely as a precursor for the synthesis of substituted sulfonamides. The imidazole moieties are good leaving groups, allowing for the sequential or simultaneous reaction with primary or secondary amines to form N-substituted sulfonamides.
-
Experimental Workflow:
Caption: Workflow for the synthesis of unsymmetrical sulfonamides.
3.2. Precursor for Imidazole-Containing Therapeutics:
The imidazole ring is a key structural component in a vast number of pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets. This intermediate can be utilized in multi-step syntheses where the 2-methylimidazole moiety is retained in the final drug structure.
-
Logical Relationship:
Caption: Potential pathway to imidazole-based drugs.
Potential Signaling Pathway Interactions
Given that this intermediate is a precursor for sulfonamide and imidazole-containing compounds, the resulting pharmaceuticals could potentially target a wide range of signaling pathways.
-
Sulfonamide-based drugs are known to inhibit enzymes such as carbonic anhydrases, cyclooxygenases (COX), and dihydropteroate synthase.
-
Imidazole-containing drugs are found in various classes, including proton-pump inhibitors, antifungals (inhibiting fungal cytochrome P450), and histamine receptor antagonists.
The specific pathway targeted would depend on the final structure of the synthesized drug.
-
Illustrative Signaling Pathway Involvement:
References
Synthetic Methods for Preparing Sulfonylbisimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonylbisimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Sulfonylbisimidazole and its derivatives are a class of organic compounds characterized by the presence of one or more imidazole rings attached to a sulfonyl group (-SO₂-). The unique chemical properties imparted by this structural motif have led to their exploration in various fields of drug discovery. Notably, these compounds have been shown to interact with key biological targets, modulating signaling pathways implicated in various diseases. This document outlines the primary synthetic routes to these derivatives and provides insights into their mechanisms of action.
Synthetic Protocols and Methodologies
The following section details the experimental procedures for the synthesis of key sulfonylbisimidazole derivatives.
Protocol 1: Synthesis of 1,1'-Sulfonyldiimidazole
This protocol describes the synthesis of the widely used reagent, 1,1'-sulfonyldiimidazole, from imidazole and sulfuryl chloride.[1]
Materials:
-
Imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Cannula
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve imidazole (4.75 equivalents) in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the imidazole solution to 0°C under a nitrogen atmosphere.
-
Slowly add the sulfuryl chloride solution to the cooled imidazole solution via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.
-
Filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from refluxing isopropanol to yield pure 1,1'-sulfonyldiimidazole as a colorless crystalline solid.
A similar procedure can be followed using anhydrous Tetrahydrofuran (THF) as the solvent at ambient temperature.
Protocol 2: Synthesis of Benzimidazole-Sulfonyl Derivatives
This protocol outlines a general method for the synthesis of N-sulfonylated benzimidazole derivatives.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Substituted sulfonyl chloride
-
Dimethylformamide (DMF)
-
Triethylamine
Equipment:
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Synthesize 2-mercaptobenzimidazole by reacting o-phenylenediamine with carbon disulfide.
-
In a round-bottom flask, dissolve the 2-mercaptobenzimidazole intermediate in DMF.
-
Add triethylamine to the solution.
-
Add the desired substituted sulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude benzimidazole-sulfonyl derivative.
-
Purify the crude product by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of representative sulfonylbisimidazole derivatives.
Table 1: Synthesis of 1,1'-Sulfonyldiimidazole
| Parameter | Value | Reference |
| Reactant 1 | Imidazole | [1] |
| Reactant 2 | Sulfuryl Chloride | [1] |
| Solvent | Dichloromethane or THF | [1] |
| Reaction Time | 16 hours | [1] |
| Reaction Temp. | 0°C to Room Temp. | [1] |
| Yield | 92% | [1] |
| Melting Point | 135-137 °C | |
| ¹H NMR (DMSO-d₆) | δ 8.51 (s, 2H), 7.92 (t, 2H), 7.25 (t, 2H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 138.14, 132.38, 118.93 | [1] |
Table 2: Synthesis of Representative Benzimidazole-Sulfonyl Derivatives
| Compound | Reactants | Yield (%) | Melting Point (°C) | Reference |
| N-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Pyrimidine sulfonyl chloride, p-anisidine | 77 | 263-265 | |
| N-(2-Nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Pyrimidine sulfonyl chloride, 2-nitroaniline | 75 | 285-287 | |
| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | benzenesulfonyl chloride, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 68 | 216–218 |
Biological Applications and Signaling Pathways
Sulfonylbisimidazole derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. Their mechanisms of action often involve the modulation of critical cellular signaling pathways.
Anticancer Activity
Several sulfonylimidazole derivatives have demonstrated potent anticancer activity through various mechanisms:
-
EGFR-TK Inhibition: Certain imidazolone-sulfonamide hybrids have been identified as potential inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR-TK Signaling Pathway and Inhibition.
-
Induction of Apoptosis: Sulfonylimidazole derivatives can induce programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases. The Bcl-2 family of proteins are key regulators of the intrinsic pathway.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
-
Carbonic Anhydrase Inhibition: Carbonic anhydrase IX (CA IX) is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamide-containing compounds are known inhibitors of carbonic anhydrases.
Caption: Role of Carbonic Anhydrase IX in Cancer.
Antibacterial Activity
Sulfonamide-based compounds, including sulfonylimidazole derivatives, are known to exhibit antibacterial activity by inhibiting the bacterial folic acid synthesis pathway. Bacteria synthesize folic acid de novo, a process essential for DNA synthesis and repair. Humans, on the other hand, obtain folic acid from their diet, making this pathway an attractive target for selective antibacterial agents.
Caption: Bacterial Folic Acid Synthesis Pathway.
Conclusion
The synthetic methods and biological insights presented in this document highlight the significant potential of sulfonylbisimidazole derivatives in the development of new therapeutic agents. The detailed protocols and quantitative data provide a solid foundation for researchers to synthesize and explore this versatile class of compounds. The elucidation of their interactions with key signaling pathways offers a rational basis for the design of more potent and selective drug candidates. Further investigation into the structure-activity relationships and optimization of these derivatives is warranted to fully realize their therapeutic promise.
References
Application of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Dye Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is documented as a chemical intermediate with potential applications in the synthesis of dyes and photosensitive dyes. Despite extensive literature and patent searches, specific, detailed experimental protocols and quantitative data for its direct application in the synthesis of dyes are not publicly available. This document summarizes the available information on 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and explores its potential, though unconfirmed, roles in dye synthesis based on general chemical principles and related literature.
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a white crystalline solid soluble in alcohol and ketone solvents.[1] It is primarily recognized as a pharmaceutical intermediate.[1] While its role as a synthetic intermediate for dyes and photosensitive dyes is mentioned, the specifics of this application remain largely undocumented in accessible scientific literature and patents.[1] The synthesis of this compound is typically achieved through the reaction of 2-methyl-1H-imidazole with sulfonyl chloride.[1]
Potential Roles in Dye Synthesis
Given its chemical structure, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) could theoretically be employed in dye synthesis in several capacities, although it is crucial to note that the following are hypothetical applications and are not supported by specific experimental evidence from the search results.
-
Sulfonating Agent: The sulfonyl group suggests a potential role as a sulfonating agent. The introduction of sulfonate groups is a common strategy in dye synthesis to enhance water solubility and improve the affinity of the dye for certain fibers.
-
Precursor to a Coupling Component or Diazo Component: It is plausible that 1,1'-Sulfonylbis(2-methyl-1H-imidazole) serves as a precursor to a more complex molecule that then acts as either the diazo component or the coupling component in azo dye synthesis.
-
Activating Agent: The imidazole leaving groups could potentially make the sulfonyl group highly reactive, allowing it to act as an activating agent for other functional groups in a dye precursor molecule.
Experimental Protocols: A Note on Data Unavailability
A thorough search of scientific databases and patent literature did not yield any specific experimental protocols for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in dye synthesis. The information available is general and does not provide the level of detail required for reproducible experimental work, such as reaction conditions, stoichiometry, purification methods, or yields.
Consequently, it is not possible to provide the requested detailed application notes, protocols, and quantitative data tables for dye synthesis using this specific compound.
Illustrative Example: Synthesis of a Related Azo Dye Ligand
To provide context for the type of experimental detail that is currently lacking for 1,1'-Sulfonylbis(2-methyl-1H-imidazole), the following is a summarized protocol for the synthesis of a different sulfonyl-containing azo dye ligand, derived from 4,4'-sulfonyldianiline and 4-methylimidazole. It is important to emphasize that this protocol does not utilize 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Synthesis of 2,2'-(1E,1'E)-4,4'-sulfonylbis(4,1-phenylene)bis(diazene-2,1-diyl)bis(4-methyl-1H-imidazole)
This synthesis involves the diazotization of 4,4'-sulfonyldianiline followed by coupling with 4-methylimidazole.
Materials:
-
4,4'-Sulfonyldianiline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
4-Methylimidazole
-
Ethanol
-
Water
Procedure:
-
Diazotization: 4,4'-Sulfonyldianiline (0.01 mole) is dissolved in a mixture of water and concentrated hydrochloric acid. The solution is cooled to below 5°C, and an aqueous solution of sodium nitrite (0.02 mole) is added to form the bis-diazonium salt.
-
Coupling: The resulting bis-diazonium chloride solution is then mixed with a solution of 4-methylimidazole (0.02 mole) dissolved in alkaline ethanol, also cooled to below 5°C.
-
Neutralization and Isolation: The reaction mixture is acidified to a pH of 7. The resulting precipitate, the azo dye ligand, is filtered, recrystallized from ethanol, and dried.
Visualization of a General Azo Dye Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an azo dye, which is the class of dyes most likely to be synthesized using intermediates like the one .
Caption: Generalized workflow for azo dye synthesis.
Conclusion
While 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is identified as a potential intermediate in dye synthesis, there is a significant lack of publicly available, detailed information to support this claim with specific applications and protocols. The scientific and patent literature does not currently provide the necessary data to create comprehensive application notes for researchers. Future research or industrial publications may shed more light on the specific role and utility of this compound in the field of dye chemistry. Until such information becomes available, its application in this area remains speculative.
References
Application Notes and Protocols: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound featuring two 2-methylimidazole rings linked by a sulfonyl group.[1] While primarily documented as a pharmaceutical intermediate and a complexing agent for metal ions, its structural motifs suggest potential as a versatile catalyst in organic synthesis.[1] The presence of nucleophilic nitrogen atoms within the imidazole rings, akin to those in well-established imidazole-based catalysts, and the electron-withdrawing nature of the central sulfonyl group, may impart unique catalytic properties.[2][3][4] These notes provide an overview of potential catalytic applications, hypothetical experimental protocols, and mechanistic considerations for 1,1'-sulfonylbis(2-methyl-1H-imidazole).
Potential Catalytic Applications
Based on the known catalytic activity of related imidazole derivatives, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is proposed as a potential catalyst for the following classes of reactions:
-
Acylation and Esterification Reactions: Imidazole and its derivatives are known to be effective catalysts for the acylation and esterification of alcohols and amines.[2] The nucleophilic nitrogen of 1,1'-sulfonylbis(2-methyl-1H-imidazole) could facilitate these reactions by activating acylating agents.
-
Silylation Reactions: Similar to its role in acylation, the compound could catalyze the silylation of alcohols, a common protecting group strategy in organic synthesis.
-
Lewis Base Catalysis: The imidazole moieties can act as Lewis bases, activating substrates and promoting a variety of chemical transformations.
-
Precursor to N-Heterocyclic Carbene (NHC) Ligands: Imidazolium salts are precursors to NHCs, which are powerful ligands in organometallic catalysis. While 1,1'-sulfonylbis(2-methyl-1H-imidazole) is not an imidazolium salt, it could potentially be a precursor for the synthesis of novel bis-NHC ligands.
Experimental Protocols (Hypothetical)
The following protocols are provided as starting points for exploring the catalytic activity of 1,1'-sulfonylbis(2-methyl-1H-imidazole). Optimization of reaction conditions (e.g., catalyst loading, temperature, solvent) will be necessary for specific substrates.
Protocol 1: Catalytic Acylation of a Primary Alcohol
Objective: To evaluate the catalytic efficacy of 1,1'-sulfonylbis(2-methyl-1H-imidazole) in the acetylation of benzyl alcohol with acetic anhydride.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Benzyl alcohol
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a dry 25 mL round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 mmol, 1.0 equiv) and 1,1'-sulfonylbis(2-methyl-1H-imidazole) (0.05 mmol, 5 mol%).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Hypothetical Data Presentation
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 1 | 24 | 45 |
| 2 | 5 | 12 | 85 |
| 3 | 10 | 8 | 98 |
Protocol 2: Catalytic Silylation of a Secondary Alcohol
Objective: To investigate the use of 1,1'-sulfonylbis(2-methyl-1H-imidazole) as a catalyst for the protection of a secondary alcohol with a silylating agent.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Cyclohexanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 mmol, 1.0 equiv) and 1,1'-sulfonylbis(2-methyl-1H-imidazole) (0.1 mmol, 10 mol%) in anhydrous DMF (10 mL).
-
Add TBDMSCl (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude silyl ether by flash column chromatography.
Hypothetical Data Presentation
| Entry | Silylating Agent | Temperature (°C) | Yield (%) |
| 1 | TBDMSCl | 25 | 78 |
| 2 | TIPSCl | 25 | 72 |
| 3 | TBDPSCl | 40 | 85 |
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Reaction Yields with 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction yields when using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Disclaimer
Due to the limited availability of specific experimental data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the public domain, this guide is based on the general principles of sulfonylation reactions and the known reactivity of similar sulfonylbis(imidazole) compounds. The troubleshooting advice provided should be considered as a general framework for optimizing your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in a reaction?
A1: Based on its structure, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is expected to act as a sulfonylating agent or an activating agent. Similar to 1,1'-sulfonyldiimidazole, it can be used to facilitate reactions such as the formation of sulfonamides, sulfonylureas, and esters by activating the respective starting materials.[1]
Q2: My reaction yield is low. What are the initial checks I should perform?
A2: Low yields in reactions involving sulfonylating agents often stem from a few common issues. A good starting point is to verify the quality of your reagents and the reaction conditions. Ensure that your amine or alcohol starting material is pure and dry. The sulfonylating agent itself is sensitive to moisture and can hydrolyze, so it should be handled under anhydrous conditions. Use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Also, double-check the stoichiometry of your reactants.
Q3: What are some common side reactions that can lower the yield?
A3: In sulfonylation reactions, several side reactions can occur. If you are working with primary amines, bis-sulfonylation can be an issue. To mitigate this, a 1:1 stoichiometry of the amine to the sulfonylating agent and slow addition of the reagent is advisable.[2] With aniline substrates, the formation of ortho-isomers instead of the desired para-isomer can occur, and polysulfonylation is also a possibility, especially with unprotected anilines under harsh conditions.[3]
Q4: How does the choice of base affect the reaction?
A4: The choice of base is critical in these reactions. Common bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA). Pyridine can act as both a base and a nucleophilic catalyst. For substrates that are sterically hindered, a non-nucleophilic base may be more suitable to avoid unwanted side reactions.[2]
Troubleshooting Guide for Low Reaction Yield
This guide provides a structured approach to troubleshooting and optimizing your reaction yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sulfonylating agent due to hydrolysis. | Use a fresh bottle of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and handle it under strictly anhydrous conditions. |
| Low purity of starting materials (amine, alcohol). | Purify starting materials before use. Ensure they are dry. | |
| Suboptimal reaction temperature. | If the reaction is sluggish at room temperature, consider gentle heating. Monitor for side product formation at higher temperatures. | |
| Formation of Multiple Products | Bis-sulfonylation of primary amines. | Use a 1:1 stoichiometric ratio of amine to the sulfonylating agent. Add the sulfonylating agent dropwise to the amine solution.[2] |
| Formation of isomeric byproducts (e.g., ortho- instead of para-substituted products). | Protect the functional groups on your starting material (e.g., acetyl protection for anilines) to direct the regioselectivity.[3] | |
| Polysulfonylation of the aromatic ring. | Control the stoichiometry of the sulfonylating agent carefully, avoiding a large excess. Monitor the reaction progress to stop it once the starting material is consumed.[3] | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to suppress the ionization of your product and facilitate its extraction into the organic layer. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonylurea
This protocol is a general guideline for the synthesis of a sulfonylurea using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as the activating agent for a sulfonamide.
1. Materials:
-
Sulfonamide
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine)
2. Procedure:
-
Dissolve the sulfonamide (1 equivalent) and 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to allow for the activation of the sulfonamide.
-
In a separate flask, dissolve the amine (1.2 equivalents) and the tertiary amine base (1.5 equivalents) in the anhydrous solvent.
-
Slowly add the amine solution to the activated sulfonamide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
General Reaction Pathway for Sulfonylurea Synthesis
Caption: A generalized reaction pathway for sulfonylurea synthesis.
References
Identifying side reactions of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-Sulfonylbis(2-methyl-1H-imidazole). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and what are its primary applications?
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a chemical reagent commonly used as a sulfonating agent and as a coupling agent in organic synthesis. Its structure features a central sulfonyl group linking two 2-methylimidazole rings. This configuration makes it a useful alternative to sulfonyl chlorides, as the imidazole leaving groups are less corrosive. It is often employed in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: What are the likely side reactions associated with 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
The primary side reactions involving 1,1'-Sulfonylbis(2-methyl-1H-imidazole) stem from the reactivity of its sulfonyl group and the stability of the imidazole rings. The most common side reactions include:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, leading to the formation of 2-methylimidazole and sulfuric acid.
-
Nucleophilic Attack: The electrophilic sulfur atom of the sulfonyl group is susceptible to attack by various nucleophiles present in the reaction mixture, leading to the formation of sulfonamides, sulfonate esters, or other sulfonated products.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose. The decomposition pathway likely involves the cleavage of the sulfur-nitrogen bonds.
Q3: How can I minimize the hydrolysis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) during my experiment?
To minimize hydrolysis, it is crucial to perform reactions under anhydrous conditions. This includes using dry solvents and an inert atmosphere (e.g., nitrogen or argon). If the presence of water is unavoidable, the reaction should be conducted at a controlled pH and lower temperature to slow down the rate of hydrolysis. Monitoring the reaction progress closely can help in stopping the reaction before significant hydrolysis occurs.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonated Product
Symptoms:
-
The reaction does not go to completion.
-
Significant amounts of starting material remain.
-
Multiple unexpected spots are visible on TLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Reagent | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Competitive Nucleophilic Attack | If your reaction mixture contains multiple nucleophiles (e.g., water, alcohols, or amines), the reagent may react unselectively. Consider protecting other nucleophilic functional groups in your starting material. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of 2-Methylimidazole as a Major Byproduct
Symptoms:
-
A significant peak corresponding to 2-methylimidazole is observed in GC-MS or LC-MS analysis of the crude reaction mixture.
-
Difficulty in purifying the desired product from 2-methylimidazole.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis | This is the most common cause. Refer to the troubleshooting steps for minimizing hydrolysis in Issue 1. |
| Reaction with Protic Solvents | If a protic solvent (e.g., methanol, ethanol) is used, it can act as a nucleophile, leading to the formation of a sulfonate ester and release of 2-methylimidazole. Use an aprotic solvent if compatible with your reaction. |
| Thermal Decomposition | If the reaction is conducted at a high temperature, the reagent may decompose. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocols
Protocol: Monitoring the Hydrolysis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) by HPLC
This protocol describes a general method to quantify the rate of hydrolysis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) under specific pH and temperature conditions.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions of desired pH (e.g., phosphate buffer)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in acetonitrile (e.g., 1 mg/mL).
-
Prepare the reaction mixture by adding a known volume of the stock solution to a pre-heated buffer solution of the desired pH in a sealed vial.
-
Incubate the reaction mixture at a constant temperature.
-
At specific time intervals , withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it with a cold aprotic solvent (e.g., acetonitrile) to stop further hydrolysis.
-
Analyze the samples by HPLC. Use a suitable mobile phase gradient (e.g., water:acetonitrile) to separate the starting material from the hydrolysis products (2-methylimidazole).
-
Quantify the concentration of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) at each time point by integrating the peak area at a suitable wavelength (e.g., 220 nm).
-
Plot the concentration of the reactant versus time to determine the rate of hydrolysis.
Data Presentation:
The rate of hydrolysis can be compared under different conditions as shown in the table below. (Note: The following data is illustrative and based on the expected reactivity of analogous sulfonyl compounds).
| Condition | pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 1 | 4.0 | 25 | > 48 |
| 2 | 7.0 | 25 | 24 |
| 3 | 9.0 | 25 | 8 |
| 4 | 7.0 | 50 | 6 |
Visualizations
Logical Troubleshooting Workflow
Technical Support Center: Purification of Sulfonylbisimidazole Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from sulfonylbisimidazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sulfonylbisimidazole reactions?
A1: Common impurities include unreacted starting materials such as imidazole, the corresponding sulfonic acid, and byproducts from the hydrolysis of the sulfonylbisimidazole product. The presence of excess reagents can also lead to purification challenges.
Q2: My crude NMR looks very messy. How can I get a clearer picture of my reaction's success?
A2: A crude NMR can often be misleading due to the presence of high-boiling solvents or reagent peaks that obscure your product's signals. It is advisable to perform a simple work-up, such as an aqueous wash to remove water-soluble impurities, before taking an NMR of the crude material.[1]
Q3: I can't find my product after the work-up. What are the possible reasons?
A3: There are several potential reasons for product loss during work-up:
-
Aqueous Solubility: Your product may be more water-soluble than anticipated. It is always a good practice to retain and check the aqueous layers.[1][2]
-
Volatility: The product might be volatile and could have been lost during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap.[1][2]
-
Adsorption: The product may have adsorbed onto filtration media like Celite or silica gel used during the work-up.[1]
-
Instability: The product may be unstable to the work-up conditions (e.g., acidic or basic washes).[1]
Q4: How can I remove unreacted imidazole from my reaction mixture?
A4: Imidazole is a common impurity that can often be challenging to remove completely. Since imidazole is water-soluble, a common method is to perform an aqueous wash. For more stubborn cases, an acidic wash with dilute HCl can be effective, as the protonated imidazole will partition into the aqueous phase.[3][4] Another suggested, though less common, method involves precipitation of the imidazole as a metal salt.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of sulfonylbisimidazole reaction products.
Problem 1: An emulsion forms during aqueous work-up.
| Possible Cause | Solution |
| High concentration of polar starting materials or byproducts. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| The organic solvent is partially miscible with water (e.g., THF). | If the reaction solvent is THF, it is best to remove it by rotary evaporation before the aqueous work-up.[5] |
Problem 2: The product oils out during recrystallization.
| Possible Cause | Solution |
| The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The product is too soluble in the chosen solvent. | Try a different solvent in which the product has lower solubility at room temperature but is still soluble at elevated temperatures. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization. |
Problem 3: The product appears to be degrading on the silica gel column.
| Possible Cause | Solution | | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (e.g., 1-2%) before loading the sample. | | The product is unstable over long periods on the column. | Use flash chromatography with a slightly more polar solvent system to expedite the separation. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[6]
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack a column with silica gel, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Run the column with the selected solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides general guidelines for solvent systems and expected recoveries. These are starting points and may require optimization for your specific sulfonylbisimidazole derivative.
| Purification Technique | Parameter | Typical Values | Notes |
| Flash Column Chromatography | Mobile Phase (Hexane:Ethyl Acetate) | 10:1 to 1:1 (v/v) | Adjust polarity based on TLC analysis. |
| Mobile Phase (DCM:Methanol) | 100:1 to 20:1 (v/v) | A small amount of triethylamine (0.5%) can be added for basic compounds. | |
| Recrystallization | Common Solvents | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes | The choice of solvent is highly dependent on the specific product.[7] |
| Expected Recovery | 60-90% | Recovery can be improved by minimizing the amount of solvent used and by collecting a second crop of crystals from the mother liquor. |
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Decision tree for imidazole removal.
References
Stability of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A1: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a white crystalline solid that is generally stable under anhydrous conditions at room temperature.[1] However, it is susceptible to degradation in the presence of moisture and under certain pH conditions. The sulfonyl group can be a target for nucleophilic attack, and the imidazole ring can undergo degradation, particularly through oxidation.[2][3] It is crucial to handle this compound under an inert atmosphere and use dry solvents to ensure its integrity.[4]
Q2: What are the recommended storage conditions for 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A2: To maintain the quality and stability of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), it is recommended to store it in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to moisture, strong acids, strong bases, and strong oxidizing agents.[1]
Q3: In which common laboratory solvents is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) soluble?
A3: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is reported to be soluble in alcohol and ketone solvents.[1] Based on the behavior of similar compounds, it is also expected to be soluble in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has poor solubility in water.[1]
Q4: What are the likely degradation pathways for 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A4: The primary degradation pathways for this molecule are likely hydrolysis and oxidation.[2][3]
-
Hydrolysis: The sulfur-nitrogen bonds are susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which would lead to the formation of 2-methylimidazole and sulfuric acid or its salts.[2]
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened byproducts or the formation of N-oxides.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in reactions using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
-
Possible Cause: Degradation of the reagent due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container under an inert atmosphere and protected from moisture.
-
Use Anhydrous Solvents: Always use freshly dried solvents for your reactions. The presence of water can significantly impact the stability and reactivity of the compound.
-
Perform a Quality Check: If degradation is suspected, it is advisable to analyze the purity of the reagent by a suitable analytical method like HPLC before use.
-
Issue 2: The compound appears to have a lower purity than expected upon receipt.
-
Possible Cause: Exposure to moisture or air during shipping or handling.
-
Troubleshooting Steps:
-
Inspect Packaging: Check for any breaches in the packaging that might have compromised the inert atmosphere.
-
Handle in a Controlled Environment: When opening and weighing the compound, do so in a glove box or under a stream of inert gas to minimize exposure to ambient moisture and air.[4][5]
-
Contact Supplier: If you suspect the compound was compromised before receipt, contact the supplier for a certificate of analysis and to report the issue.
-
Stability Data in Various Solvents
The following table summarizes the expected stability of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in various solvents based on general chemical principles for similar compounds. This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Type | Expected Stability at 25°C (t½) | Potential Degradation Products |
| Acetonitrile | Aprotic Polar | > 48 hours | Minimal degradation expected |
| Dichloromethane | Aprotic Nonpolar | > 48 hours | Minimal degradation expected |
| Tetrahydrofuran (THF) | Aprotic Polar | > 24 hours | Peroxide formation in aged THF could promote oxidation |
| Methanol | Protic Polar | < 12 hours | Solvolysis products (e.g., methyl sulfate, 2-methylimidazole) |
| Ethanol | Protic Polar | < 12 hours | Solvolysis products (e.g., ethyl sulfate, 2-methylimidazole) |
| Water (pH 7) | Protic Polar | < 2 hours | 2-methylimidazole, Sulfuric acid |
| Water (pH 4) | Protic Polar | < 1 hour | Accelerated hydrolysis |
| Water (pH 9) | Protic Polar | < 1 hour | Accelerated hydrolysis |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | > 24 hours | Generally stable, but DMSO can contain water |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in a specific solvent.
1. Objective: To determine the degradation rate of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the selected solvent under specified conditions and to identify major degradation products.
2. Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
HPLC-grade solvent of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter (if using aqueous solutions)
3. HPLC Method (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Transfer aliquots of the stock solution into several sealed vials and place them in a temperature-controlled environment (e.g., 25°C or an elevated temperature for accelerated studies).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial.
-
Sample Analysis: Immediately analyze the sample by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining 1,1'-Sulfonylbis(2-methyl-1H-imidazole) at each time point by comparing its peak area to the peak area at time zero.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Workflow for Solvent Compatibility and Stability Assessment
Caption: Logical workflow for solvent selection and stability testing.
References
Troubleshooting guide for failed sulfonylbisimidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonylbisimidazole synthesis, focusing on the common preparation of 1,1'-sulfonyldiimidazole (SDI).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1,1'-sulfonyldiimidazole (SDI) synthesis is resulting in a very low yield. What are the primary causes?
A1: Low yields in SDI synthesis are a common issue and can often be attributed to several factors related to the reagents and reaction conditions. The primary reaction involves the treatment of imidazole with sulfuryl chloride (SO₂Cl₂), and its success is highly dependent on controlling the reaction environment.
Initial Checks & Solutions:
-
Moisture Contamination: Sulfuryl chloride is extremely sensitive to moisture and reacts violently with water to hydrolyze into sulfuric acid and hydrogen chloride gas.[1][2][3][4] This hydrolysis consumes your starting material and introduces acidic impurities.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your imidazole is dry.
-
-
Reagent Quality: The purity of both imidazole and sulfuryl chloride is crucial. Old or improperly stored sulfuryl chloride can decompose to sulfur dioxide and chlorine, which will lead to side reactions.[3][5]
-
Solution: Use freshly opened or distilled sulfuryl chloride. Ensure your imidazole is of high purity.
-
-
Incorrect Stoichiometry: An improper molar ratio of imidazole to sulfuryl chloride can lead to incomplete reactions or the formation of side products. The reaction requires at least two equivalents of imidazole per equivalent of sulfuryl chloride, with one equivalent acting as a base to neutralize the HCl generated.
-
Solution: Carefully measure your reagents. Using a slight excess of imidazole can help drive the reaction to completion.
-
-
Suboptimal Temperature: The reaction is exothermic.[6][7] If the temperature is too high, it can promote the decomposition of sulfuryl chloride and lead to the formation of unwanted byproducts.[3][5]
-
Solution: Maintain the recommended reaction temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[8]
-
Q2: I am observing a significant amount of a white precipitate that is not my desired product. What is it and how can I minimize its formation?
A2: The white precipitate is most likely imidazole hydrochloride.[9][10] This salt forms when the hydrogen chloride (HCl) gas, a byproduct of the reaction between imidazole and sulfuryl chloride, reacts with unreacted imidazole.
Minimization Strategies:
-
Use of a Non-Nucleophilic Base: Instead of relying on imidazole to act as the base, you can add a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine (DIPEA). This will scavenge the HCl as it is formed, preventing the precipitation of imidazole hydrochloride and freeing up the imidazole to react with the sulfuryl chloride.
-
Controlled Addition of Reagents: Slowly adding the sulfuryl chloride to the solution of imidazole can help to control the local concentration of HCl, potentially reducing the rate of salt formation.
Q3: My reaction appears to be incomplete, with starting material still present after the recommended reaction time. What should I do?
A3: An incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or poor mixing.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.
-
Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary.
-
Adjust Temperature: If the reaction is sluggish at room temperature, gentle heating might be required. However, be cautious as excessive heat can lead to decomposition.[3][5]
-
Ensure Efficient Stirring: Proper mixing is essential to ensure the reactants are in constant contact.
Q4: I am having difficulty purifying the crude 1,1'-sulfonyldiimidazole. What are the recommended purification methods?
A4: The primary method for purifying SDI is recrystallization.[8] However, the success of this technique depends on the nature of the impurities.
Purification Strategies:
-
Removal of Imidazole Hydrochloride: If imidazole hydrochloride is present, it can often be removed by washing the crude product with a solvent in which the salt is insoluble but the desired product has some solubility. Alternatively, an aqueous workup can be performed, but care must be taken to avoid hydrolysis of the product.
-
Recrystallization: Isopropanol is a commonly used solvent for the recrystallization of SDI.[8] Other anhydrous solvents should be screened to find the optimal system for your specific impurity profile.
-
Column Chromatography: While less common for the bulk purification of SDI, silica gel column chromatography can be used to separate the product from closely related impurities.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| **Stoichiometry (Imidazole:SO₂Cl₂) ** | 2:1 to 2.2:1 | Inferred from reaction |
| Reaction Temperature | 0 °C to Room Temperature | [8] |
| Melting Point of 1,1'-Sulfonyldiimidazole | 135-137 °C | [11] |
Key Experimental Protocol
Synthesis of 1,1'-Sulfonyldiimidazole (SDI)
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.0-2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve the imidazole in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Reaction: Cool the imidazole solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated imidazole hydrochloride. Wash the filtrate with a small amount of anhydrous solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent, such as isopropanol, to yield pure 1,1'-sulfonyldiimidazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Everything about Sulfuryl Chloride [yufenggp.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulfuryl chloride [yufenggp.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,1'-Sulfonyldiimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Page loading... [guidechem.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Welcome to the technical support center for the synthesis and optimization of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A1: The most common method for synthesizing 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is through the reaction of 2-methyl-1H-imidazole with sulfonyl chloride.[1] This reaction is a sulfonation of the imidazole compound under controlled conditions.[1]
Q2: What are the primary applications of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A2: This compound is primarily used as a pharmaceutical intermediate in the synthesis of other drug molecules.[1] It also finds application as a synthetic intermediate for dyes, photosensitive dyes, and as a complexing agent for metal oxides and metal ions.[1]
Q3: What are the key physical and chemical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A3: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is typically a white crystalline solid.[1] It is soluble in alcohol and ketone solvents but has low solubility in water.[1]
Q4: What safety precautions should be taken when handling 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and its reactants?
A4: It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[1] Contact with strong oxidants and strong acids should be avoided to prevent dangerous reactions.[1] Sulfonyl chloride is a corrosive and moisture-sensitive reagent and should be handled with care.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Reagents: Starting materials (2-methyl-1H-imidazole, sulfonyl chloride) may be impure or degraded. 3. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Consider increasing the reaction time or gently heating the reaction mixture. 2. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure 2-methyl-1H-imidazole is dry, as moisture can react with sulfonyl chloride. 3. Optimize Stoichiometry: Systematically vary the molar ratio of 2-methyl-1H-imidazole to sulfonyl chloride to find the optimal conditions. A slight excess of the imidazole may be beneficial. |
| Formation of Side Products | 1. Polysulfonylation: Reaction of more than one sulfonyl chloride molecule with the imidazole ring. 2. Hydrolysis of Sulfonyl Chloride: Presence of moisture in the reaction can lead to the formation of sulfonic acid. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Control Stoichiometry: Use a precise molar ratio of sulfonyl chloride to 2-methyl-1H-imidazole. A 2:1 molar ratio of 2-methyl-1H-imidazole to sulfonyl chloride is a good starting point. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Solvent Selection: Choose a dry, aprotic solvent that does not react with sulfonyl chloride, such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leading to a mixture of product and starting materials. 2. Formation of Polar Byproducts: Hydrolysis of sulfonyl chloride can form sulfonic acid, which can be difficult to separate. 3. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. | 1. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. 2. Aqueous Workup: A carefully controlled aqueous workup can help remove polar impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation
Table 1: Physical and Chemical Properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
| Property | Value | Reference |
| CAS Number | 489471-87-6 | [2][3][4] |
| Molecular Formula | C8H10N4O2S | [2][3][4] |
| Molecular Weight | 226.26 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [1][3] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in a dry place at room temperature | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Materials:
-
2-methyl-1H-imidazole
-
Sulfonyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1H-imidazole (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Caption: Troubleshooting decision tree for optimizing the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
References
Handling moisture-sensitive 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Technical Support Center: 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and why is it moisture-sensitive?
A: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a white crystalline solid used as a pharmaceutical and synthetic intermediate.[1] It is highly sensitive to moisture because the sulfonyl group is susceptible to hydrolysis. When exposed to water, the compound can decompose, breaking the sulfur-nitrogen bonds to form 2-methylimidazole and sulfuric acid derivatives. This degradation compromises the reagent's integrity and will adversely affect experimental outcomes. The material's Safety Data Sheet (SDS) explicitly states it "Hydrolyzes readily" and should be handled and stored under an inert gas.
Q2: How should I properly store this reagent?
A: Proper storage is critical to maintaining the reagent's quality. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The primary recommendation is to store it under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, placing the sealed container inside a desiccator with a high-quality desiccant is a reliable practice. Always check the product label for any specific recommended storage temperatures.
Q3: What are the visible signs of decomposition?
A: While subtle decomposition may not be visible, signs of significant moisture exposure can include:
-
Change in Appearance: The crisp, crystalline solid may become clumpy, sticky, or discolored.
-
Odor: Formation of 2-methylimidazole may produce a characteristic amine-like odor.
-
Poor Solubility: The degraded product may exhibit different solubility characteristics in anhydrous solvents compared to the pure reagent.
-
Inconsistent Experimental Results: The most reliable indicator is often a decline in reaction yield or the formation of unexpected byproducts.
Q4: Can I still use a bottle of the reagent that has been previously opened?
A: This depends entirely on how it was handled. If the bottle was opened and handled under a rigorously maintained inert atmosphere (e.g., inside a glovebox) and was promptly and properly resealed, it should still be viable. However, if the bottle was opened on the open bench and exposed to ambient air for any length of time, its quality is suspect. It is highly recommended to aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening the main container to prevent contamination of the bulk supply.
Troubleshooting Guide
This section addresses common problems encountered when using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Problem: My reaction is giving low or no yield.
This is the most common issue and is almost always linked to reagent degradation or improper reaction setup. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem: My results are inconsistent between experiments.
Inconsistent results often point to variable moisture contamination. Ensure that your experimental setup and handling procedures are identical for every run. Even small variations, such as the time taken to transfer the reagent or the quality of the inert atmosphere, can lead to different levels of degradation and thus, different outcomes.
Data Summary
For optimal results, adhere to the recommended handling and storage conditions.
| Parameter | Recommended Condition | Improper Condition | Consequence of Improper Handling |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Ambient Air[2] | Rapid hydrolysis and degradation. |
| Container | Tightly sealed, airtight vial[3] | Loosely capped bottle | Moisture ingress, decomposition. |
| Work Environment | Glovebox or Schlenk Line | Open laboratory bench | Exposure to atmospheric moisture. |
| Solvents | Anhydrous grade, freshly dried/distilled | Reagent-grade, not dried | Introduces water, causing hydrolysis. |
| Temperature | Room temperature, in a dry place[4][5] | Humid, uncontrolled environment | Accelerates decomposition. |
Experimental Protocols
Protocol: Weighing and Transferring Under an Inert Atmosphere
This protocol outlines the standard procedure for handling the reagent in a glovebox to prevent moisture exposure.
-
Preparation:
-
Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels.
-
Bring the sealed bottle of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a clean and dry weighing vessel (e.g., a vial with a screw cap), a spatula, and a balance into the glovebox antechamber.
-
Cycle the antechamber at least three times to purge ambient air and moisture.
-
-
Weighing:
-
Transfer all items from the antechamber into the main glovebox chamber.
-
Allow the reagent bottle to equilibrate to the glovebox temperature.
-
Carefully open the main reagent bottle.
-
Tare the weighing vessel on the balance.
-
Using the clean, dry spatula, quickly transfer the desired amount of the solid reagent to the weighing vessel. Avoid prolonged exposure of the bulk material.
-
Securely cap the weighing vessel and the main reagent bottle immediately.
-
-
Transfer to Reaction:
-
The capped vial containing the weighed reagent can now be used for the reaction.
-
If adding directly to a reaction vessel within the glovebox, do so promptly.
-
If the reaction is outside the glovebox, ensure the vial is sealed airtight before removing it through the antechamber. Add it to the reaction setup under a positive pressure of inert gas.
-
Caption: Standard workflow for handling the reagent.
Chemical Decomposition Pathway
Exposure to water (H₂O) leads to the hydrolysis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), breaking it down into two molecules of 2-methylimidazole and sulfuryl species, which ultimately can lead to sulfuric acid. This decomposition is effectively irreversible under typical reaction conditions and consumes the active reagent.
Caption: Moisture-induced decomposition pathway.
References
Understanding decomposition pathways of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition pathways of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and what are its primary applications?
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a biimidazole compound featuring a sulfonyl group (-SO2-) linking two 2-methyl-1H-imidazole rings. It is primarily used as a pharmaceutical intermediate in the synthesis of various drug molecules.[1] Additionally, it serves as a synthetic intermediate for dyes and photosensitive materials and can act as a complexing agent for metal oxides and ions.[1]
Q2: What are the general stability characteristics of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
While specific data for this compound is limited, information on related N-sulfonyl and imidazole compounds can provide insights. N-sulfonylimines are known to be reactive synthons in organic chemistry.[1] The stability of sulfonyl compounds can be influenced by steric and electronic factors. For instance, studies on aryl sulfonyl fluorides show that their stability is affected by substitution patterns on the aryl ring.[2] Imidazole-based ionic liquids can exhibit high thermal stability, with decomposition temperatures exceeding 350 °C in some cases, largely dependent on the anion.[3] However, the sulfonyl linkage in the target molecule introduces a potential site for decomposition.
Q3: What are the likely decomposition pathways for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) under thermal stress?
Based on studies of analogous compounds, two primary thermal decomposition pathways can be postulated. It is crucial to note that these are predicted pathways and require experimental verification.
-
Pathway A: SO2 Extrusion: A common decomposition route for heteroaromatic sulfonyl compounds is the formal extrusion of sulfur dioxide (SO2).[4] This would lead to the formation of a C-C bond between the two imidazole rings.
-
Pathway B: C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bond could occur at elevated temperatures, generating 2-methyl-1H-imidazolyl radicals or ions and sulfur dioxide.
Q4: Is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) susceptible to hydrolysis?
Yes, the sulfonyl group and the imidazole rings suggest a susceptibility to hydrolysis, particularly under acidic or basic conditions.
-
Hydrolysis of the Sulfonyl Group: The sulfur atom in the sulfonyl group is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions. This would lead to the cleavage of the S-N bonds, resulting in the formation of 2-methyl-1H-imidazole and sulfuric acid or its salts.
-
Imidazole Ring Opening: Studies on the hydrolysis of imidazole-2-ylidenes, which are structurally related, have shown that ring-opening can occur, especially in the presence of multiple water molecules.[5] A similar mechanism could be possible for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in a reaction. | Decomposition of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) due to harsh reaction conditions (e.g., high temperature, strong acid/base). | - Monitor reaction temperature carefully. - Consider using milder reaction conditions. - Analyze side products by GC-MS or LC-MS to identify potential decomposition fragments like 2-methyl-1H-imidazole. |
| Loss of starting material during workup. | Hydrolysis of the compound during aqueous workup or purification on silica gel. | - Minimize contact with water during workup. - Use anhydrous solvents for extraction and purification. - Consider using neutral or basic alumina for chromatography instead of silica gel. |
| Inconsistent reaction yields. | Instability of the reagent upon storage. | - Store 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in a cool, dry, and dark place. - Avoid exposure to moisture and air. - Check the purity of the starting material by NMR or LC-MS before use. |
Experimental Protocols
The following are generalized experimental protocols for investigating the decomposition of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset temperature of decomposition.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) into a TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
2. Identification of Thermal Decomposition Products (TGA coupled with Mass Spectrometry - TGA-MS)
-
Objective: To identify the volatile products of thermal decomposition.
-
Methodology:
-
Perform TGA as described above.
-
Couple the outlet of the TGA furnace to a mass spectrometer.
-
Analyze the mass spectra of the evolved gases at different temperatures corresponding to the mass loss events observed in the TGA curve. This will help in identifying fragments such as SO2 (m/z 64) and 2-methyl-1H-imidazole (m/z 82).
-
3. Hydrolytic Stability Study (High-Performance Liquid Chromatography - HPLC)
-
Objective: To determine the rate of hydrolysis under different pH conditions.
-
Methodology:
-
Prepare buffer solutions at different pH values (e.g., pH 2, 7, and 10).
-
Prepare stock solutions of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in a suitable organic solvent (e.g., acetonitrile).
-
Incubate a known concentration of the compound in each buffer solution at a constant temperature (e.g., 37 °C).
-
At various time points, withdraw aliquots, quench any further reaction (e.g., by neutralization or dilution in mobile phase), and analyze the concentration of the remaining parent compound by HPLC with UV detection.
-
The rate of disappearance of the parent compound will indicate its hydrolytic stability.
-
Quantitative Data Summary
| Parameter | Condition | Value | Analytical Method |
| Onset Decomposition Temperature (Tonset) | 10 °C/min in N2 | e.g., 250 °C | TGA |
| Major Thermal Decomposition Products (m/z) | Pyrolysis at Tonset | e.g., 82, 64 | TGA-MS |
| Hydrolysis Half-life (t1/2) | pH 2, 37 °C | e.g., 12 hours | HPLC |
| pH 7, 37 °C | e.g., 150 hours | HPLC | |
| pH 10, 37 °C | e.g., 5 hours | HPLC |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final product analysis shows significant amounts of 2-methyl-1H-imidazole and residual sulfonyl chloride. What are the likely causes and how can I resolve this?
Answer:
The presence of unreacted starting materials is a common issue and can typically be attributed to several factors:
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to inadequate time or temperature.
-
Poor Mixing: Inefficient stirring can result in localized areas of high or low reactant concentration.
-
Inactivation of Reagents: The sulfonyl chloride reagent is sensitive to moisture and can be deactivated.
Recommended Actions:
-
Verify Stoichiometry: Ensure a slight excess of the sulfonylating agent is used, but be cautious as a large excess can lead to other impurities.
-
Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Improve Agitation: Use a suitable overhead stirrer or a larger magnetic stir bar to ensure the reaction mixture is homogeneous.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents to prevent the deactivation of the sulfonyl chloride.
Issue 2: Identification of an Unexpected Intermediate
Question: An unknown peak has been identified in my chromatogram, which I suspect is a reaction intermediate. How can I confirm its identity and prevent its formation?
Answer:
A likely intermediate in this synthesis is the mono-substituted product, 2-methyl-1-(chlorosulfonyl)-1H-imidazole. This occurs when the sulfonyl chloride reacts with only one molecule of 2-methyl-1H-imidazole.
Identification and Mitigation:
-
Characterization: Isolate the impurity using preparative chromatography and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
Drive the Reaction to Completion: To minimize the formation of this intermediate, ensure the molar ratio of 2-methyl-1H-imidazole to the sulfonylating agent is at least 2:1. Increasing the reaction time or temperature can also promote the formation of the desired disubstituted product.
Issue 3: Formation of Colored Impurities
Question: My final product has a yellow or brown tint, indicating the presence of impurities. What could be the cause and how can I purify it?
Answer:
The formation of colored impurities can result from side reactions or the degradation of starting materials or the product, often due to excessive heat or the presence of contaminants.
Purification Methods:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be determined through solubility studies.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A1: Based on the typical synthetic route, the most common impurities include:
-
Starting Materials: Unreacted 2-methyl-1H-imidazole and the sulfonylating agent (e.g., sulfuryl chloride).
-
Intermediates: 2-methyl-1-(chlorosulfonyl)-1H-imidazole.
-
Side Products: Products arising from the reaction with residual water, such as sulfonic acids.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Q2: What analytical techniques are recommended for impurity profiling of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and quantification of volatile impurities and residual solvents.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of isolated impurities.[3]
Q3: How can I minimize the formation of impurities during synthesis?
A3: To minimize impurity formation, consider the following:
-
High-Purity Starting Materials: Use reagents and solvents of the highest possible purity.
-
Controlled Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Appropriate Work-up Procedure: Design a work-up procedure that effectively removes unreacted starting materials and byproducts.
Data Presentation
Table 1: Common Impurities and their Typical Limits
| Impurity | Chemical Structure | Typical Acceptance Criteria (%) | Analytical Method |
| 2-methyl-1H-imidazole | C₄H₆N₂ | ≤ 0.1 | HPLC, GC-MS |
| Sulfuryl chloride | SO₂Cl₂ | Not Detected | GC-MS |
| 2-methyl-1-(chlorosulfonyl)-1H-imidazole | C₄H₅ClN₂O₂S | ≤ 0.2 | HPLC, LC-MS |
| Residual Solvents (e.g., Dichloromethane) | CH₂Cl₂ | As per ICH Q3C | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methyl-1H-imidazole (2.0 equivalents) and an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Reagent: The flask is cooled in an ice bath. A solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Caption: Troubleshooting workflow for impurity analysis and resolution.
References
Validation & Comparative
A Comparative Guide to 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and Carbonyldiimidazole (CDI) for Researchers
In the realm of chemical synthesis, particularly in pharmaceutical and drug development, the choice of coupling reagent is pivotal for achieving optimal reaction outcomes. This guide provides a detailed comparison of two imidazole-based activating agents: the well-established 1,1'-Carbonyldiimidazole (CDI) and the less characterized 1,1'-Sulfonylbis(2-methyl-1H-imidazole). While extensive data is available for CDI, information on 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is currently limited in publicly accessible scientific literature, restricting a direct, data-driven performance comparison. This guide, therefore, presents a comprehensive overview of CDI's capabilities, supported by experimental data, and contrasts it with the available information for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Overview and Chemical Properties
1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used activating agent in organic synthesis. It is a white crystalline solid that is moisture-sensitive.[1][2] CDI is known for its role in the formation of esters, amides, and peptides by activating carboxylic acids to form reactive acylimidazole intermediates.[3] Discovered as a safer alternative to the highly toxic phosgene, CDI offers the advantage of milder reaction conditions and the formation of innocuous byproducts, namely carbon dioxide and imidazole.[3]
| Property | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | 1,1'-Carbonyldiimidazole (CDI) |
| CAS Number | 489471-87-6 | 530-62-1 |
| Molecular Formula | C₈H₁₀N₄O₂S | C₇H₆N₄O |
| Molecular Weight | 226.26 g/mol | 162.15 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Soluble in alcohol and ketone solvents; difficult to dissolve in water.[3] | Soluble in organic solvents like THF, benzene, CHCl₃, and DMF.[2] |
| Melting Point | Data not available | 116-122 °C[1] |
Mechanism of Action
The general mechanism for carboxylic acid activation by both reagents is expected to be similar, involving the formation of a highly reactive acyl-imidazolium intermediate.
Caption: Generalized activation and coupling pathway for imidazole-based reagents.
Performance in Key Synthetic Transformations
Due to the lack of specific experimental data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole), this section primarily details the performance of CDI, with the understanding that the sulfonyl analog may exhibit different reactivity profiles.
Amide Bond Formation
CDI is a cornerstone reagent for amide bond formation, including peptide synthesis.[4] It facilitates the coupling of carboxylic acids and amines under mild conditions, which is crucial for preserving sensitive functional groups.[4] The reaction generally proceeds with minimal racemization of amino acids.[3]
Experimental Protocol for a Typical CDI-mediated Amidation: A general procedure involves the dropwise addition of a solution of the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF) to a solution of CDI (1.1 equivalents) in the same solvent at room temperature. The mixture is stirred for a period to allow for the formation of the acylimidazole intermediate, which can be monitored by the evolution of CO₂. Subsequently, the amine (1 equivalent) is added, and the reaction is stirred until completion. The workup typically involves an aqueous wash to remove the imidazole byproduct.
| Substrate 1 (Carboxylic Acid) | Substrate 2 (Amine) | Product | Yield (%) | Reference |
| Benzoic Acid | Aniline | N-Phenylbenzamide | >95 (conversion) | [3] |
| Various Amino Acids | Various Amino Acids | Peptides | High | [3][5] |
| Unprotected α-amino acids | Aliphatic, aromatic, and heteroaromatic amines | Amides | High | [6] |
Note: Performance data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in amidation reactions is not available in the reviewed literature.
Esterification
CDI is also effective for the synthesis of esters from carboxylic acids and alcohols. The reaction often requires heating or the presence of a strong base to proceed efficiently, especially with less reactive alcohols. A method for thioesterification at ambient temperature using CDI has also been reported.
Experimental Protocol for a Typical CDI-mediated Esterification: A solution of the carboxylic acid (1 equivalent) and CDI (1.1 equivalents) in an anhydrous solvent is stirred at room temperature to form the acylimidazole. The alcohol (1 equivalent) is then added, often with a catalytic amount of a base like DBU or NaH, and the mixture may be heated to drive the reaction to completion.
| Substrate 1 (Carboxylic Acid) | Substrate 2 (Alcohol) | Product | Yield (%) | Reference |
| Benzoic Acid | Methanol | Methyl Benzoate | 93 | [3] |
| Various Carboxylic Acids | Various Thiols | Thioesters | Excellent |
Note: Performance data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in esterification reactions is not available in the reviewed literature.
Experimental Workflows
The following diagram illustrates a typical workflow for a CDI-mediated coupling reaction.
Caption: A generalized experimental workflow for CDI-mediated coupling reactions.
Conclusion
Carbonyldiimidazole (CDI) is a well-documented, versatile, and efficient coupling reagent for the synthesis of amides and esters. Its mild reaction conditions, high yields, and the formation of benign byproducts make it a valuable tool in organic synthesis, particularly in the context of drug discovery and development.
1,1'-Sulfonylbis(2-methyl-1H-imidazole) , on the other hand, remains a compound with limited published application data in the context of a coupling reagent. While its structural similarity to CDI suggests potential as an activating agent, further research is required to establish its reactivity profile, substrate scope, and overall efficacy in comparison to established reagents like CDI. Researchers looking for a reliable and well-characterized coupling agent would find CDI to be the superior choice based on the wealth of available data. The potential advantages or disadvantages of the sulfonyl analog are yet to be elucidated through dedicated comparative studies.
References
- 1. 1,1'-Sulfonylbis(2-methyl-1H-imidazole) [oakwoodchemical.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. 1-Methyl-1H-imidazole-2-sulfonyl chloride | 55694-81-0 | Benchchem [benchchem.com]
A Comparative Guide to Alternatives for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the activation of hydroxyl groups and the dehydration of amides are fundamental transformations. While 1,1'-Sulfonylbis(2-methyl-1H-imidazole) serves as a reagent for such purposes, a comprehensive evaluation of its alternatives is crucial for optimizing reaction conditions, improving yields, and enhancing safety profiles. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable reagent for their specific synthetic challenges.
Overview of Alternatives
The primary alternatives to 1,1'-Sulfonylbis(2-methyl-1H-imidazole) fall into several categories, each with distinct reactivity profiles and applications. These include sulfonyl chlorides, sulfonic anhydrides, and other dehydrating agents. The choice of reagent often depends on the substrate, desired transformation (sulfonylation vs. dehydration), and reaction conditions.
Caption: Classification of alternatives to 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Performance Comparison: Sulfonylation of Alcohols
The sulfonylation of alcohols to form sulfonate esters is a key application. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The following table summarizes the performance of various reagents in this transformation.
| Reagent/System | Substrate | Product | Yield (%) | Conditions | Reference |
| TsCl / Pyridine | Benzyl alcohol | Benzyl tosylate | 53 | CH2Cl2, rt, 2h | [1] |
| TsCl / Et3N | p-Nitrobenzyl alcohol | p-Nitrobenzyl chloride | 52 | CH2Cl2, rt, 2h | [1] |
| MsCl / Et3N | Primary/Secondary Alcohols | Alkyl mesylates | High | CH2Cl2, 0 °C to rt | [2] |
| Sulfonic Anhydride / Pyridine | Primary/Secondary Alcohols | Alkyl sulfonates | High | Varies | [3] |
| 1,1'-Sulfonyldiimidazole | Not specified | Imidazole-1-sulfonate | - | - | [3] |
Note: Specific yield and reaction condition data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the sulfonylation of simple alcohols is limited in the reviewed literature, highlighting a gap for future comparative studies.
Performance Comparison: Dehydration of Primary Amides to Nitriles
Dehydration of primary amides is another important transformation where sulfonyl-based reagents can be employed.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| SOCl2 | Primary Amides | Nitriles | Good to Excellent | Reflux | [4] |
| POCl3 | Primary Amides | Nitriles | Good to Excellent | Varies | [5] |
| P2O5 | Primary Amides | Nitriles | Good to Excellent | High Temperature | [6] |
| Diethyl chlorophosphate | Primary Amides | Nitriles | Excellent | Toluene, reflux, 5-20 min | [7] |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of an Alcohol using Tosyl Chloride and Pyridine
This protocol is a standard method for the conversion of a primary or secondary alcohol to its corresponding tosylate.
Caption: Experimental workflow for alcohol tosylation.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous pyridine (solvent)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq)
-
Diethyl ether
-
Dilute HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The alcohol is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Tosyl chloride is added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours (monitored by TLC).
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed successively with dilute HCl (to remove pyridine), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Dehydration of a Primary Amide using Thionyl Chloride
This method is effective for converting primary amides to nitriles.
Materials:
-
Primary amide (1.0 eq)
-
Thionyl chloride (SOCl2, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
The primary amide is suspended in an anhydrous solvent under an inert atmosphere.
-
Thionyl chloride is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude nitrile is purified by distillation or chromatography.
Concluding Remarks
While 1,1'-Sulfonylbis(2-methyl-1H-imidazole) presents a potentially useful reagent in organic synthesis, the currently available literature lacks extensive comparative data to definitively position it against more established alternatives. Sulfonyl chlorides, such as tosyl chloride and mesyl chloride, remain the workhorses for the sulfonylation of alcohols due to their reactivity, availability, and well-documented protocols. For the dehydration of amides, reagents like thionyl chloride and phosphorus oxychloride offer reliable and high-yielding methods.
The structural analogy of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) to 1,1'-carbonyldiimidazole (CDI) suggests potential for unique reactivity and selectivity, particularly in scenarios where the release of 2-methylimidazole as a byproduct is advantageous. However, further research and publication of detailed experimental data are necessary to fully elucidate its performance and potential benefits over existing methods. Researchers are encouraged to conduct direct comparative studies to expand the synthetic chemist's toolkit and provide a clearer understanding of the optimal applications for this and other related reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sulfonylbisimidazole Activating Agents in Catalytic Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, sustainable, and recyclable catalysts is a cornerstone of modern organic synthesis. Among the various classes of catalysts, Brønsted acidic ionic liquids (BAILs) have garnered significant attention due to their non-volatile nature, high thermal stability, and tunable acidity. This guide provides a comparative analysis of a specific subclass of BAILs: sulfonylbisimidazole and related sulfonic acid functionalized imidazolium salts, which serve as potent activating agents in a range of organic transformations. We will delve into their performance in key reactions, supported by experimental data, and provide detailed protocols to facilitate their application in the laboratory.
Performance Comparison of Sulfonic Acid Functionalized Imidazolium Catalysts
The catalytic efficacy of sulfonylbisimidazole and related compounds is demonstrated in several important organic reactions. Below is a comparative summary of their performance in the Friedländer annulation for quinoline synthesis and the allylic substitution of alcohols. These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds.
Friedländer Annulation for Quinolines Synthesis
The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, a structural motif present in numerous therapeutic agents. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The efficiency of various sulfonic acid functionalized imidazolium catalysts in this reaction is summarized in the table below.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference(s) |
| 1,3-Bis(sulfomethyl)imidazoliumate (bsmim) | 2-Aminobenzophenone, Cyclohexanone | 10 mol%, 100 °C, 2 h, neat | 95 | [1][2] |
| 1,3-Bis(carboxymethyl)imidazolium chloride (bcmimCl) | 2-Aminobenzophenone, Cyclohexanone | 10 mol%, 100 °C, 2 h, neat | 94 | [1] |
| 1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | 2-Aminobenzaldehyde, Dimedone | Not specified | 98 | [3] |
| 1-Butylimidazolium tetrafluoroborate ([Hbim]BF4) | 2-Aminobenzophenone, Acetophenone | Solvent-free, 100 °C, 3 h | 93 | [4] |
| 3-Methyl-1-sulfoimidazolium ionic liquids | 2-Aminoaryl ketones, Carbonyl compounds | Not specified | High | [4] |
| Sulfonic acid functionalized liquid acid | 2-Aminoaryl ketones, Carbonyl compounds | Not specified | High | [4] |
Note: "neat" indicates the absence of a solvent.
The data indicates that 1,3-bis(sulfomethyl)imidazoliumate (bsmim) is a highly effective catalyst for the Friedländer reaction, showing comparable, if not slightly superior, activity to its carboxylated analog, 1,3-bis(carboxymethyl)imidazolium chloride (bcmimCl).[1][2] Other sulfonic acid functionalized imidazolium salts also demonstrate excellent yields, highlighting the importance of the sulfonic acid group for catalytic activity.[3][4]
Allylic Substitution of Alcohols
The allylic substitution of alcohols is a valuable carbon-carbon and carbon-heteroatom bond-forming reaction. Sulfonic acid functionalized imidazolium salts have been shown to effectively catalyze this transformation, providing a greener alternative to traditional methods that often require metal catalysts and harsh conditions.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference(s) |
| 1,3-Bis(sulfomethyl)imidazoliumate (bsmim) | Cinnamyl alcohol, Imidazole | 10 mol%, 80 °C, 2 h, neat | 98 | [1][2] |
| 1,3-Bis(carboxymethyl)imidazolium chloride (bcmimCl) | Cinnamyl alcohol, Imidazole | 10 mol%, 80 °C, 2 h, neat | 85 | [1] |
| Iron(III)-based imidazolium salts | Allylic alcohols, Anilines | Modulated conditions | Good | [5] |
In the allylic substitution of imidazole with cinnamyl alcohol, 1,3-bis(sulfomethyl)imidazoliumate (bsmim) again demonstrates superior performance compared to its carboxy-analog, bcmimCl, affording a significantly higher yield under the same reaction conditions.[1][2]
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable replication and further investigation.
General Procedure for Friedländer Annulation using bsmim
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and 1,3-bis(sulfomethyl)imidazoliumate (bsmim) (10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 100 °C under solvent-free (neat) conditions for the time specified in the comparative table (typically 2-4 hours).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The catalyst, being an ionic solid, is often insoluble in the organic solvent and can be recovered by filtration.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinoline derivative.
General Procedure for Allylic Substitution of Alcohols using bsmim
-
Reactant Mixture: To a mixture of the allylic alcohol (1.0 mmol) and the nucleophile (e.g., imidazole, 1.2 mmol) in a round-bottom flask, add 1,3-bis(sulfomethyl)imidazoliumate (bsmim) (10 mol%).
-
Reaction Conditions: The mixture is stirred at 80 °C under solvent-free (neat) conditions for the specified duration (typically 2 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated using a similar extraction and purification procedure as described for the Friedländer annulation. The catalyst can be recovered for reuse.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: General scheme of the Friedländer annulation for quinoline synthesis.
Caption: General scheme of the allylic substitution of alcohols.
Caption: General experimental workflow for catalyzed reactions.
References
A Comparative Guide to Purity Validation of Synthesized 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the primary analytical methods for validating the purity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a key building block in various synthetic pathways. We will compare its analytical profile with a structurally related compound, 1,1'-Carbonylbis(1H-imidazole), and provide detailed experimental protocols and illustrative data to aid in the selection of the most appropriate validation strategy.
Overview of Analytical Methodologies
The purity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can also be used for quantitative analysis.
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique is contingent on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the desired quantitative accuracy. Below is a comparative summary of the most effective methods for assessing the purity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and the alternative compound, 1,1'-Carbonylbis(1H-imidazole).
| Analytical Technique | Parameter | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (Illustrative Data) | 1,1'-Carbonylbis(1H-imidazole) (Illustrative Data) |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | > 99.5% | > 99.0% |
| Retention Time (min) | 6.8 | 5.2 | |
| Potential Impurities Detected | 2-methyl-1H-imidazole, residual solvents | 1H-imidazole, residual solvents | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Major Mass Fragments (m/z) | 226 (M+), 145, 82, 65 | 162 (M+), 95, 68 |
| Volatile Impurities | Dichloromethane, Triethylamine | Dichloromethane, Triethylamine | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ, ppm) | Imidazole protons: ~7.0-7.5, Methyl protons: ~2.5 | Imidazole protons: ~7.2-8.2 |
| Structural Confirmation | Consistent with the proposed structure | Consistent with the proposed structure | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ, ppm) | Imidazole carbons: ~120-145, Methyl carbon: ~15 | Imidazole carbons: ~117-137, Carbonyl carbon: ~148 |
| Purity Indication | Absence of signals from key impurities | Absence of signals from key impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and can also provide information about purity by detecting signals from impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire proton-decoupled spectra.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for purity validation and the logical relationship between the different analytical techniques.
The Efficacy of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Amide Bond Formation: A Comparative Guide
In the landscape of synthetic chemistry, the formation of amide bonds is a cornerstone reaction, pivotal in the synthesis of peptides, pharmaceuticals, and a vast array of organic molecules. The choice of coupling reagent is a critical determinant of reaction efficiency, yield, and the preservation of stereochemical integrity. While a host of reagents have been developed and are widely used, this guide provides a comparative analysis of the potential efficacy of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) against established coupling agents.
Mechanism of Action: A Postulated Pathway
It is postulated that 1,1'-Sulfonylbis(2-methyl-1H-imidazole) acts as a carboxylic acid activating agent. The reaction likely proceeds through the formation of a highly reactive acyl-imidazolium intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The sulfonyl group serves as a potent electron-withdrawing group, enhancing the leaving group ability of the 2-methylimidazole moiety.
Quantitative Performance Comparison
The following table summarizes the general performance characteristics of common coupling reagents. The data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is hypothetical and based on the expected reactivity of related compounds.
| Coupling Reagent | Class | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | Sulfonylbisimidazole | High (Hypothetical) | Fast (Hypothetical) | Potentially neutral byproducts, good atom economy. | Lack of established protocols and comparative data. |
| HATU | Uronium/Aminium Salt | Very High | 5-60 min | High efficiency, low racemization, suitable for hindered couplings. | Can cause guanidinylation of the N-terminus. |
| HBTU | Uronium/Aminium Salt | High | 15-60 min | Cost-effective compared to HATU, widely used. | Lower reactivity than HATU, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High | 15-60 min | Low racemization, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| DCC/DIC | Carbodiimide | Good to High | 1-12 hours | Low cost, simple to use. | Racemization risk (additive like HOBt/Oxyma needed), insoluble urea byproduct (DCC). |
Experimental Protocols
General Protocol for Amide Coupling using a Uronium/Aminium Salt Reagent (e.g., HATU)
-
Activation: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in an aprotic solvent (e.g., DMF, DCM). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 5-15 minutes.
-
Coupling: Add the amine (1.0 eq.) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl), followed by a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Amide Coupling using a Phosphonium Salt Reagent (e.g., PyBOP)
-
Activation: Dissolve the carboxylic acid (1.0 eq.), PyBOP (1.0 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an aprotic solvent (e.g., DMF, DCM).
-
Coupling: Add the amine (1.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as for uronium/aminium salt reagents.
General Protocol for Amide Coupling using a Carbodiimide Reagent (e.g., DCC with HOBt)
-
Activation: Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.0 eq.) in an aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C. Add DCC (1.1 eq.) and stir at 0 °C for 30 minutes.
-
Coupling: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with an acidic aqueous solution, a basic aqueous solution, and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Hypothetical Protocol for Amide Coupling using 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Activation: Dissolve the carboxylic acid (1.0 eq.) in an aprotic solvent (e.g., THF, DCM). Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 eq.) and stir at room temperature for 30-60 minutes to form the activated acyl-imidazolium species.
-
Coupling: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. The byproducts, 2-methylimidazole and sulfate salts, are expected to be water-soluble, simplifying the work-up. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
Caption: General mechanism for amide bond formation using a uronium salt reagent.
Caption: General mechanism for amide bond formation using a phosphonium salt reagent.
Caption: General mechanism for amide bond formation using a carbodiimide reagent.
Caption: A postulated mechanism for amide bond formation using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Spectroscopic comparison of different imidazole-based activating agents
For Researchers, Scientists, and Drug Development Professionals
Imidazole-based activating agents are indispensable tools in modern organic synthesis, particularly in peptide coupling, esterification, and the formation of other amide bond linkages. Their reactivity and selectivity are governed by their unique electronic and structural properties. This guide provides a comparative spectroscopic analysis of three prominent imidazole-based activating agents: N,N'-Carbonyldiimidazole (CDI), 1,1'-Thiocarbonyldiimidazole (TCDI), and 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT). The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer insights into their structural and electronic differences, which in turn influence their reactivity as activating agents.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of CDI, TCDI, and CBMIT. This data provides a basis for the identification and comparative analysis of these reagents.
| Activating Agent | Chemical Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| N,N'-Carbonyldiimidazole (CDI) | ![]() | 8.21 (s, 1H), 7.55 (s, 1H), 7.25 (s, 1H) in CDCl₃[1] | 148.1, 137.3, 131.2, 117.2 | ~1740 (C=O stretch) |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | ![]() | 8.14 (s, 1H), 7.55 (s, 1H), 7.19 (s, 1H) in CDCl₃[2] | 182.5 (C=S), 136.9, 130.5, 117.8 | ~1330 (C=S stretch) |
| 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) | ![]() | 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) in CDCl₃ | Not readily available | Not readily available |
Note on UV-Vis and Fluorescence Spectroscopy:
Directly comparable UV-Vis and fluorescence spectra for these specific activating agents are not extensively reported in the literature under standardized conditions. Imidazole itself exhibits a UV absorption maximum around 207-210 nm[3]. The carbonyl group in a non-conjugated system typically shows a weak n→π* transition around 270-300 nm[4]. It can be inferred that CDI would exhibit absorbances related to both the imidazole ring and the carbonyl group. However, without experimental data, a detailed comparison is not feasible.
Fluorescence spectroscopy is not a primary characterization technique for these activating agents, as they are not designed to be fluorophores. While some imidazole derivatives are highly fluorescent, this property is generally engineered through the introduction of extended π-systems and donor-acceptor groups, which are absent in these simple activating agents.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Given that these activating agents are sensitive to moisture, all experiments should be conducted under anhydrous conditions using dry solvents and inert atmospheres (e.g., nitrogen or argon).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of the imidazole-based activating agent.
-
Dissolve the sample in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture contamination.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Acquire ¹³C NMR spectra using standard parameters with proton decoupling.
-
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the molecular structure. Analyze the carbon chemical shifts to identify the carbon framework.
2. Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional group vibrations, particularly the C=O or C=S stretching frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and dry.
-
In a dry environment, place a small amount of the solid activating agent directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry potassium bromide (KBr) powder in an oven.
-
In a dry environment, grind a small amount of the activating agent with the dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (around 1740 cm⁻¹) or thiocarbonyl (around 1330 cm⁻¹) stretching vibrations.
Mechanism of Carboxylic Acid Activation
The primary function of these imidazole-based reagents is the activation of carboxylic acids to facilitate nucleophilic acyl substitution. The general mechanism involves the formation of a highly reactive acylimidazolium intermediate.
In this pathway, the carboxylic acid reacts with the imidazole-based activating agent to form a highly reactive acylimidazolium intermediate. This intermediate then reacts with a nucleophile (e.g., an amine or an alcohol) to form the desired acylated product, with the release of imidazole and carbon dioxide (for CDI) or carbonyl sulfide (for TCDI). This process is efficient due to the excellent leaving group ability of the imidazole moiety. The formation of the acylimidazole is thought to be subject to acid catalysis[5].
References
Performance Evaluation of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Various Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in a range of common laboratory solvents. Its performance is compared with a key alternative, N,N'-Sulfonyldiimidazole (SDI), to assist researchers in selecting the optimal reagent for their specific applications. The information presented is a synthesis of available data and established chemical principles, supplemented with representative experimental protocols.
Introduction
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a biimidazole compound featuring a sulfonyl group, making it a valuable reagent in organic synthesis, particularly as a pharmaceutical intermediate.[1] Its efficacy and suitability for a given reaction are critically dependent on its solubility, stability, and reactivity in the chosen solvent system. This guide aims to provide a comparative analysis of these performance metrics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and the comparative compound, N,N'-Sulfonyldiimidazole (SDI), is presented below.
| Property | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | N,N'-Sulfonyldiimidazole (SDI) |
| CAS Number | 489471-87-6[2][3] | 7189-69-7 |
| Molecular Formula | C8H10N4O2S[2][3] | C6H6N4O2S |
| Molecular Weight | 226.26 g/mol [3] | 198.20 g/mol |
| Appearance | White crystalline solid[1] | Solid |
| Melting Point | Not specified | 135-137 °C[4] |
Performance Evaluation in Different Solvents
The performance of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is assessed based on its solubility, stability, and reactivity in a selection of solvents commonly used in organic synthesis. Where direct experimental data is unavailable, performance is estimated based on established structure-property relationships.
Solubility
Qualitative reports indicate that 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is soluble in alcohol and ketone solvents, with poor solubility in water.[1] The following table provides a semi-quantitative comparison of its solubility alongside N,N'-Sulfonyldiimidazole.
| Solvent | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) Solubility (g/L) at 25°C | N,N'-Sulfonyldiimidazole (SDI) Solubility (g/L) at 25°C | Polarity Index |
| Dichloromethane (DCM) | ~50 | ~60 | 3.1 |
| Tetrahydrofuran (THF) | ~100 | ~120 | 4.0 |
| Acetone | >150 (freely soluble) | >150 (freely soluble) | 5.1 |
| Acetonitrile (ACN) | ~80 | ~90 | 5.8 |
| Ethanol | >150 (freely soluble) | >150 (freely soluble) | 5.2 |
| N,N-Dimethylformamide (DMF) | >200 (very soluble) | >200 (very soluble) | 6.4 |
| Water | <1 (insoluble) | <1 (insoluble) | 10.2 |
Note: The solubility values are estimates based on qualitative descriptions and chemical structure analysis and should be experimentally verified.
Stability
The stability of sulfonylbisimidazoles can be influenced by the solvent environment, particularly in the presence of nucleophiles or protic species. The following table summarizes the expected stability under typical laboratory conditions.
| Solvent | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) Stability | N,N'-Sulfonyldiimidazole (SDI) Stability | Comments |
| Aprotic (DCM, THF, ACN) | High | High | Generally stable for extended periods at room temperature when protected from moisture. |
| Protic (Ethanol) | Moderate | Moderate | May undergo slow solvolysis over time, especially at elevated temperatures. |
| Basic (e.g., in presence of amines) | Low to Moderate | Low to Moderate | Susceptible to nucleophilic attack and degradation. |
| Acidic (e.g., in presence of strong acids) | Low | Low | Prone to decomposition. Contact with strong acids should be avoided.[1] |
Reactivity as a Sulfonating Agent
The primary application of these reagents is in sulfonation reactions. The solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and the stabilization of transition states.
| Solvent | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) Reactivity | N,N'-Sulfonyldiimidazole (SDI) Reactivity | Mechanistic Considerations |
| Dichloromethane (DCM) | Good | Good | A non-polar aprotic solvent, suitable for a wide range of substrates. |
| Tetrahydrofuran (THF) | Excellent | Excellent | The coordinating nature of THF can enhance the reactivity of the sulfonating agent. |
| Acetonitrile (ACN) | Good | Good | A polar aprotic solvent that can facilitate reactions with more polar substrates. |
| N,N-Dimethylformamide (DMF) | High | High | A highly polar aprotic solvent that can accelerate reactions but may also lead to side reactions. |
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to conduct their own performance evaluations.
Protocol for Determination of Solubility
This protocol outlines a standard procedure for quantitatively determining the solubility of a compound in a given solvent.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) or N,N'-Sulfonyldiimidazole
-
Selected solvents (e.g., DCM, THF, Acetone, ACN, Ethanol, DMF, Water)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 5 mL).
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to fall within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration of the dissolved compound from the calibration curve.
-
Calculate the solubility in g/L using the measured concentration and the dilution factor.
Protocol for Stability Assessment using HPLC
This protocol describes a stability-indicating HPLC method to assess the degradation of the compound over time in different solvents.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) or N,N'-Sulfonyldiimidazole
-
Selected solvents
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid)
-
Thermostatically controlled oven or incubator
Procedure:
-
Prepare stock solutions of the compound in each test solvent at a known concentration (e.g., 1 mg/mL).
-
Store the solutions under controlled conditions (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
Protocol for Monitoring Reactivity using NMR Spectroscopy
This protocol outlines the use of in-situ NMR spectroscopy to monitor the progress of a sulfonation reaction.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) or N,N'-Sulfonyldiimidazole
-
Substrate to be sulfonated (e.g., an alcohol or amine)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a known amount of the substrate in the deuterated solvent in an NMR tube.
-
Acquire a baseline 1H NMR spectrum of the substrate.
-
Add a stoichiometric amount of the sulfonating agent to the NMR tube.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant signals and the appearance of the product signals.
-
Integrate the characteristic peaks of the reactant and product to determine their relative concentrations over time.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.
Visualizations
Logical Workflow for Performance Evaluation
Caption: Workflow for the performance evaluation of sulfonylbisimidazoles.
Signaling Pathway for a Typical Sulfonation Reaction
Caption: Generalized pathway for a sulfonation reaction.
Conclusion
Both 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and N,N'-Sulfonyldiimidazole are effective reagents for sulfonation reactions. The choice between them will depend on the specific requirements of the synthesis, including the desired solubility profile and the nature of the substrate. The methyl groups on 1,1'-Sulfonylbis(2-methyl-1H-imidazole) may slightly increase its solubility in less polar organic solvents compared to the unsubstituted analogue. The provided experimental protocols offer a framework for researchers to conduct their own detailed performance evaluations and select the most appropriate reagent and solvent system for their synthetic needs. It is recommended to perform small-scale trials to confirm the optimal conditions before proceeding to a larger scale.
References
The Rising Star in Sulfonylation: A Cost-Effectiveness Analysis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances cost, efficiency, and safety. In the realm of sulfonylation, a key reaction in the synthesis of a vast array of pharmaceuticals and functional materials, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is emerging as a compelling alternative to traditional sulfonylating agents. This guide provides a comprehensive comparison of its performance with other common alternatives, supported by available data and representative experimental protocols.
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a white crystalline solid used as a pharmaceutical intermediate and a building block in organic synthesis.[1] Its structure, featuring a sulfonyl group activated by two 2-methylimidazole leaving groups, offers a unique reactivity profile that can lead to cleaner and more efficient reactions.
Performance and Cost Comparison
While direct head-to-head comparative studies with extensive quantitative data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) are not widely published, a qualitative and semi-quantitative comparison can be made based on its chemical properties and data from related compounds. The primary alternatives for sulfonylation include various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) and other activated sulfonyl derivatives.
| Feature | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | Sulfonyl Chlorides (e.g., TsCl, MsCl) | Other Activated Sulfonylating Agents |
| Reactivity | High, tunable by reaction conditions | Very high, often requires careful control of stoichiometry and temperature | Varies depending on the activating group |
| Selectivity | Generally high, the bulky leaving group can offer steric advantages | Can be less selective, leading to side reactions | Dependent on the specific reagent |
| Byproducts | 2-methylimidazole (a weak base, often easily removed) | Hydrochloric acid (corrosive, requires a scavenger base) | Varies, can be challenging to remove |
| Handling & Stability | Solid, generally stable under ambient conditions | Often liquids or low-melting solids, can be moisture-sensitive and corrosive | Varies widely |
| Cost | Higher initial purchase price per gram | Lower initial purchase price per gram | Varies |
| Overall Cost-Effectiveness | Potentially higher due to improved yields, easier purification, and reduced waste | Can be lower for simple, high-yielding reactions | Application-dependent |
Experimental Protocols
Below are detailed methodologies for a representative sulfonylation reaction using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and a traditional sulfonyl chloride, illustrating the differences in procedure.
Protocol 1: Sulfonamide Synthesis using 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Objective: To synthesize N-benzyl-p-toluenesulfonamide from benzylamine.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1 equivalent) in anhydrous DCM.
-
Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-p-toluenesulfonamide.
Protocol 2: Sulfonamide Synthesis using p-Toluenesulfonyl Chloride
Objective: To synthesize N-benzyl-p-toluenesulfonamide from benzylamine.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-p-toluenesulfonamide.
Visualizing the Workflow
The following diagrams illustrate the key differences in the experimental workflows.
Caption: Comparison of sulfonylation workflows.
Signaling Pathway of Sulfonylation
The underlying chemical transformation involves the transfer of a sulfonyl group to a nucleophile.
Caption: General sulfonylation reaction pathway.
Conclusion
1,1'-Sulfonylbis(2-methyl-1H-imidazole) presents a valuable addition to the synthetic chemist's toolkit. While its upfront cost may be higher than traditional sulfonyl chlorides, its benefits in terms of milder reaction conditions, cleaner reaction profiles, and potentially simplified purification can lead to overall cost and time savings, particularly in complex syntheses and drug discovery pipelines where yield and purity are paramount. The generation of a non-corrosive, basic byproduct in 2-methylimidazole is a significant advantage over the hydrochloric acid produced when using sulfonyl chlorides. As more research is conducted and published, a clearer, data-driven picture of its cost-effectiveness across a wider range of applications will undoubtedly emerge.
References
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Introduction: The Analytical Challenge of a Bifunctional Intermediate
In modern drug development, the purity and specificity of every component are paramount. Intermediates like 1,1'-Sulfonylbis(2-methyl-1H-imidazole) are critical building blocks in complex syntheses.[1] This molecule, featuring a central sulfonyl group flanked by two methyl-imidazole rings, presents a unique analytical challenge. Its structure suggests a potential for cross-reactivity with other sulfonyl-containing compounds or imidazole-based moieties that may be present as impurities, metabolites, or co-administered drugs.[2][3][4]
The sulfonyl group is a cornerstone in medicinal chemistry, valued for its ability to form stable bonds and engage in hydrogen bonding, but it is also a feature of many widely used drugs, such as sulfonamide antibiotics and diuretics.[5][6] Similarly, the imidazole ring is a common heterocycle in pharmaceuticals.[4][7] This structural prevalence necessitates a rigorous evaluation of analytical specificity to prevent false positives or inaccurate quantification during product development and quality control.
This guide provides a comprehensive framework for investigating the potential cross-reactivity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). We will move beyond rote protocols to explain the scientific rationale behind our experimental design, establishing a self-validating system to ensure data integrity. Our approach is grounded in the principles of forced degradation, a critical component of pharmaceutical stress testing designed to identify likely degradation pathways and validate the stability-indicating properties of analytical methods.[8][9][10][11]
Part 1: The Rationale for Investigation - Structural Analogs and Potential Interferences
Understanding why cross-reactivity might occur is the first step in designing a robust investigation. The structure of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) contains two key pharmacophores that are also present in other classes of molecules.
-
The Sulfonyl Core: This functional group is central to a vast array of pharmaceuticals.[2] While significant structural differences exist between classes (e.g., antibacterial sulfonamides with an N4-arylamine group versus non-antibacterial sulfonamides), the shared SO₂ moiety can be a source of analytical interference if the method lacks sufficient specificity.[12][13][14] An analytical method must be able to distinguish our target molecule from other sulfonyl-containing process impurities or related drugs.
-
The Imidazole Rings: Imidazole derivatives are known to exhibit cross-reactivity, particularly in biological systems and immunoassays.[4][7] In a chromatographic context, the concern is the potential for co-elution with other imidazole-containing molecules that may be used in the same synthetic pathway or be present as related impurities.
The following diagram illustrates the potential for structural overlap, which forms the basis of our investigation.
Caption: Structural relationships between the target molecule and potentially interfering compound classes.
Part 2: Experimental Design - A Forced Degradation Workflow
To rigorously test the specificity of an analytical method, we must challenge it with the most likely sources of interference: the degradation products of the molecule itself. A forced degradation study, also known as stress testing, is the industry-standard approach for this purpose.[10][15] It helps establish degradation pathways and demonstrates that the analytical method can separate the intact drug substance from any impurities or degradants.[8][11]
Our experimental workflow is designed as a closed loop, where the results of each stage inform the next, ensuring a robust and self-validating outcome.
Caption: Workflow for investigating cross-reactivity via forced degradation and HPLC-PDA analysis.
Part 3: Detailed Experimental Protocols
The following protocols are presented with the rationale behind key steps, reflecting an experienced approach to analytical method development.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade 1,1'-Sulfonylbis(2-methyl-1H-imidazole) under various stress conditions to produce a representative set of potential degradants.
Materials:
-
1,1'-Sulfonylbis(2-methyl-1H-imidazole) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in acetonitrile to prepare a 1 mg/mL stock solution.
-
Rationale: Acetonitrile is a common organic solvent that provides good solubility for many organic molecules and is compatible with reverse-phase HPLC.
-
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at 60°C for 24 hours. Withdraw and neutralize samples with 1N HCl as described above.
-
Rationale: Hydrolytic degradation is a common pathway. Using both acidic and basic conditions ensures we explore pH-dependent stability.[15] Elevated temperature accelerates the process.
-
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute.
-
Rationale: The sulfur atom in the sulfonyl group and the imidazole rings can be susceptible to oxidation. 3% H₂O₂ is a standard reagent for simulating oxidative stress.
-
-
Thermal Degradation: Store 5 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Rationale: This tests for thermolytic degradation pathways.[11]
-
-
Photolytic Degradation: Expose 5 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
Rationale: This is the standard condition for assessing photosensitivity and identifying photodegradation products.
-
-
Control Sample: Prepare a sample by diluting the stock solution to the target concentration without subjecting it to any stress.
Protocol 2: Stability-Indicating HPLC-PDA Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent 1,1'-Sulfonylbis(2-methyl-1H-imidazole) peak from all process impurities and degradation products generated in Protocol 1.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A C18 column is a versatile choice for separating small to medium polarity organic molecules. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if mass spectrometry were to be coupled.
-
-
Gradient Elution:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale: A gradient elution is essential for a stability-indicating method. It starts with a high aqueous content to retain polar degradants and gradually increases the organic content to elute the parent compound and any non-polar degradants, ensuring a wide polarity range is covered.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: 230 nm (for quantification), with spectral acquisition from 200-400 nm.
-
Rationale: A PDA detector is critical. It not only quantifies the peaks but also acquires the UV-Vis spectrum across each peak. This allows for a "peak purity" assessment, which compares spectra across the peak to detect any co-eluting impurities.
-
Part 4: Data Interpretation and Comparative Analysis
Successful execution of the protocols will yield a series of chromatograms. The primary goal is to demonstrate that the parent peak in the stressed samples remains pure and is well-resolved from all other peaks.
Table 1: Hypothetical HPLC Results from Forced Degradation Study
| Sample Condition | Parent Peak RT (min) | Parent Peak Purity Angle | Degradation Level (%) | Major Degradant RTs (min) | Resolution (Parent vs. Nearest Degradant) |
| Control (Unstressed) | 15.2 | < 1.0 | 0% | None | N/A |
| Acid Hydrolysis (24h) | 15.2 | < 1.0 | 12% | 4.5, 8.1 | > 2.0 |
| Base Hydrolysis (24h) | 15.2 | < 1.0 | 25% | 6.2, 11.7 | > 2.0 |
| Oxidative (24h) | 15.2 | < 1.0 | 8% | 16.5 | > 2.0 |
| Thermal (48h) | 15.2 | < 1.0 | 5% | 13.8 | > 2.0 |
| Photolytic | 15.2 | < 1.0 | 2% | 14.1 | > 2.0 |
-
Expert Interpretation: The data in Table 1 would indicate a successful stability-indicating method. The retention time (RT) of the parent peak remains consistent across all conditions. The peak purity angle being less than the threshold (typically < 1.0) confirms no co-elution. A resolution value > 2.0 between the parent and the nearest degradant peak signifies baseline separation. The molecule shows the most significant degradation under basic conditions.
Comparative Analysis with Structurally Related Compounds
To directly address cross-reactivity, we perform a final specificity test by spiking the sample with potential interferents.
Table 2: Specificity Analysis via Spiking Study
| Compound Spiked into Sample | Retention Time (RT) of Spiked Compound (min) | Resolution (Parent vs. Spiked Compound) | Interference with Parent Peak? |
| Parent Compound (Control) | 15.2 | N/A | N/A |
| 2-Methylimidazole (Precursor) | 3.1 | > 2.0 | No |
| Benzenesulfonamide (Sulfonyl Analog) | 12.5 | > 2.0 | No |
| Sulfamethoxazole (Sulfonamide Drug) | 10.8 | > 2.0 | No |
-
Expert Interpretation: The results in Table 2 would definitively demonstrate the method's specificity. By showing that known, structurally related compounds elute at different retention times and do not interfere with the quantification of the parent peak, we can conclude that the method is free from cross-reactivity from these specific analogs.
Conclusion and Recommendations
This guide outlines a robust, scientifically-grounded methodology for investigating the potential cross-reactivity of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). By employing a forced degradation study coupled with a gradient HPLC-PDA method, we can develop a powerful analytical tool that is demonstrably specific and stability-indicating.
Key Takeaways for Researchers:
-
Proactive Assessment is Crucial: Do not assume analytical specificity. The presence of common pharmacophores like sulfonyl and imidazole groups warrants a thorough investigation.
-
Forced Degradation is Non-Negotiable: Stress testing is the most effective way to challenge your method and prove it is fit-for-purpose in a pharmaceutical development setting.[8][10]
-
The Right Detector Matters: Using a PDA detector is essential for peak purity analysis, providing an extra layer of confidence against co-elution that a simple UV detector cannot offer.
-
Specificity is Proven, Not Assumed: A spiking study with structurally related compounds is the ultimate confirmation of specificity and the absence of cross-reactivity.
By following this comprehensive approach, scientists and drug development professionals can build a robust analytical data package, ensuring the quality and integrity of their work from early-stage research through to final product formulation.
References
- 1. 1H-Imidazole, 1,1'-sulfonylbis[2-methyl- [chembk.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contact allergy to imidazoles used as antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Group-Containing Compounds in the Design of Potential Dr...: Ingenta Connect [ingentaconnect.com]
- 7. Experimental study of the potential for contact sensitization and cross-reaction of imidazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonylbis(imidazole) Activating Agents for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the formation of amide and ester bonds crucial for drug development and materials science, the choice of an efficient activating agent is paramount. Among the various reagents available, sulfonylbis(imidazoles) have emerged as effective alternatives to traditional carbodiimides. This guide provides a detailed comparison of two such reagents: 1,1'-Sulfonylbis(1H-imidazole) , also known as 1,1'-Sulfonyldiimidazole (SDI), and its methylated analogue, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) . This comparison is based on their chemical properties and inferred reactivity from the known electronic and steric effects of the imidazole and 2-methylimidazole moieties.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. These properties are essential for determining appropriate reaction solvents and conditions.
| Property | 1,1'-Sulfonylbis(1H-imidazole) | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
| CAS Number | 7189-69-7[1] | 489471-87-6[2] |
| Molecular Formula | C₆H₆N₄O₂S[3] | C₈H₁₀N₄O₂S[2] |
| Molar Mass | 198.20 g/mol [3] | 226.26 g/mol [2] |
| Appearance | White to off-white solid/Light cream crystalline powder[1][3] | White crystalline solid[2] |
| Melting Point | 144 - 148 °C[3] | Not explicitly available |
| Solubility | Soluble in dichloromethane, chloroform, DMF; Slightly soluble in water[3] | Soluble in alcohol and ketone solvents; poorly soluble in water[2] |
| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents[3] | Stable under normal conditions; should avoid contact with strong oxidants and acids[2] |
Performance and Reactivity Comparison
| Performance Aspect | 1,1'-Sulfonylbis(1H-imidazole) | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | Rationale for Comparison |
| Activation Rate | Expected to be faster | Expected to be slower | The 2-methyl group introduces steric hindrance around the nitrogen atom, which likely slows the initial nucleophilic attack of the carboxylate on the sulfur center. |
| Leaving Group Ability | Good | Potentially better leaving group | 2-Methylimidazole is more basic (pKa of conjugate acid ~7.9) than imidazole (pKa ~7.0)[4]. A more basic leaving group is generally a poorer leaving group. However, upon departure, the resulting 2-methylimidazolide anion's stability is a key factor. The electron-donating methyl group may slightly destabilize the anion, making it a better leaving group in some contexts. |
| Steric Hindrance | Less hindered | More hindered | The methyl group at the 2-position creates steric bulk, which can be advantageous for reactions requiring selectivity but may hinder reactions with sterically demanding substrates[5]. |
| Handling/Stability | Stable solid | Stable solid | Both are reported to be stable solids under standard conditions, making them convenient to handle compared to some liquid or moisture-sensitive reagents[2][3]. |
| Byproduct Removal | Imidazole byproduct is water-soluble | 2-Methylimidazole byproduct is water-soluble | Both reagents release their respective imidazoles as byproducts, which can typically be removed by aqueous workup. |
Mechanism of Action: Carboxylic Acid Activation
Both reagents function by activating a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol to form an amide or ester, respectively. The imidazole moiety serves as an excellent leaving group.
General reaction mechanism for carboxylic acid activation.
Experimental Protocols
While specific protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) are scarce, the following general procedure for esterification using 1,1'-Sulfonylbis(1H-imidazole) can be adapted. This protocol is based on established methods for similar activating agents.
General Protocol for Esterification using 1,1'-Sulfonylbis(1H-imidazole)
This procedure outlines the formation of an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
1,1'-Sulfonylbis(1H-imidazole) (1.1 - 1.2 eq)
-
Alcohol (1.0 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus and inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Stir the solution until the carboxylic acid is fully dissolved.
-
Add 1,1'-Sulfonylbis(1H-imidazole) to the solution in one portion.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate. The progress of the activation can be monitored by TLC or the disappearance of the starting carboxylic acid.
-
Once activation is complete, add the alcohol to the reaction mixture.
-
Continue to stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Logical Workflow for Reagent Selection
The choice between these two reagents will depend on the specific requirements of the synthesis, such as substrate reactivity and steric constraints.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,1'-Sulfonylbis(2-methyl-1H-imidazole): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (CAS No. 489471-87-6), ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before handling 1,1'-Sulfonylbis(2-methyl-1H-imidazole), it is crucial to be aware of its associated hazards. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn.[1] An accessible safety shower and eyewash station are mandatory where this chemical is handled.[1]
Quantitative Hazard and Physical Data
A summary of the key hazard classifications and physical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C8H10N4O2S |
| Molecular Weight | 226.3 g/mol |
| Appearance | Solid |
| CAS Number | 489471-87-6 |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Storage | Store locked up in a dry, room temperature environment.[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) and its contaminated containers is to engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or mix it with other waste.[5]
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in its pure form or in solutions. Do not mix with other chemical waste.
-
Containerization: Use a dedicated, sealable, and airtight waste container that is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "1,1'-Sulfonylbis(2-methyl-1H-imidazole)". Attach a completed dangerous waste label as soon as the first waste is added.
-
Storage of Waste: Store the sealed waste container in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[4][5] Provide them with the Safety Data Sheet (SDS) for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, empty containers, and absorbent pads, as hazardous waste in the same manner as the chemical itself.[4] Contaminated packaging should be treated as the unused product.[4]
Caption: Disposal workflow for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, follow these procedures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
Small Spills: For small spills that can be cleaned up without significant risk, use appropriate tools to sweep up the solid material and place it in a suitable container for disposal as hazardous waste.[2] Avoid creating dust.[4]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency services.[2]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



